molecular formula C5H6N4S B13875647 Pyrimidin-4-yl-thiourea

Pyrimidin-4-yl-thiourea

Cat. No.: B13875647
M. Wt: 154.20 g/mol
InChI Key: XNXKRUFYPAPCOO-UHFFFAOYSA-N
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Description

Pyrimidin-4-yl-thiourea is a versatile chemical scaffold that integrates the pyrimidine heterocycle with a thiourea moiety, making it a compound of significant interest in medicinal chemistry and drug discovery research. Its structure serves as a key precursor and pharmacophore for developing novel bioactive molecules with diverse mechanisms of action. This compound has demonstrated considerable promise in antimicrobial research. Derivatives based on the this compound structure have shown potent antimycobacterial activity against Mycobacterium tuberculosis , with some analogs exhibiting minimum inhibitory concentration (MIC) values as low as 3.13 µg/mL . The thiourea moiety is known to favorably interact with hydrophobic sites in enzyme targets such as the M. tuberculosis enoyl reductase InhA . Furthermore, these derivatives display promising antibacterial properties against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . Beyond its antimicrobial applications, this compound is a valuable scaffold in enzyme inhibition studies. Research has shown that synthetic derivatives of this core structure can act as potent inhibitors of enzymes like α-amylase and proteinase K , with IC₅₀ values comparable to standard inhibitors like acarbose, suggesting potential for research into metabolic and proteolytic disorders . The presence of nitrogen and sulfur donor atoms in its structure also allows it to act as a ligand, forming stable complexes with various metal ions, which can be explored for their own unique chemical and biological properties . The primary value of this compound for researchers lies in its use as a building block for the synthesis of more complex molecules . It can be easily functionalized and incorporated into larger, hybrid structures to generate libraries of compounds for high-throughput screening against various biological targets . Research into this compound and its derivatives often employs modern techniques such as molecular docking to predict binding affinities and ADME (Absorption, Distribution, Metabolism, and Excretion) studies to preliminarily assess physicochemical properties . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H6N4S

Molecular Weight

154.20 g/mol

IUPAC Name

pyrimidin-4-ylthiourea

InChI

InChI=1S/C5H6N4S/c6-5(10)9-4-1-2-7-3-8-4/h1-3H,(H3,6,7,8,9,10)

InChI Key

XNXKRUFYPAPCOO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CN=C1NC(=S)N

Origin of Product

United States

Synthetic Methodologies for Pyrimidin 4 Yl Thiourea and Its Derivatives

General Synthetic Strategies for Pyrimidin-4-yl-thiourea Scaffolds

The primary synthetic routes to this compound scaffolds can be broadly categorized into two main approaches. The most common and direct method involves the reaction of a substituted aminopyrimidine with a suitable isothiocyanate. This approach allows for late-stage diversification, where various isothiocyanates can be reacted with a common pyrimidine (B1678525) intermediate to generate a library of derivatives.

A second major strategy involves building the pyrimidine ring system from simpler, acyclic components in a reaction that includes thiourea (B124793) as one of the key building blocks. This is often accomplished through multi-component reactions, such as the Biginelli reaction, which efficiently assembles the core heterocyclic structure in a single step. These methods are valued for their atom economy and operational simplicity. Derivatization is typically achieved by modifying the starting materials before the condensation and cyclization steps.

Classical Condensation Reactions

Condensation reactions remain the cornerstone for the synthesis of this compound derivatives. These methods are well-established, reliable, and can be adapted to produce a wide array of substituted analogs.

The most prevalent method for synthesizing pyrimidin-yl-thiourea compounds is the nucleophilic addition of an aminopyrimidine to an isothiocyanate. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbon atom of the isothiocyanate (-N=C=S) group, leading to the formation of the thiourea linkage. nih.gov This reaction is versatile and can be used to synthesize a wide range of N-substituted pyrimidin-yl-thioureas.

The reaction is often carried out by stirring the aminopyrimidine with the corresponding isothiocyanate in a suitable solvent like acetone (B3395972) or 1,4-dioxane (B91453) at room temperature. rsc.org For instance, a series of novel sulphonyl thiourea derivatives containing 4,6-diarylpyrimidine rings were synthesized by reacting substituted 2-amino-4,6-diarylpyrimidines with p-toluene sulphonyl isothiocyanate at room temperature for 24 hours. nih.gov Similarly, pyrimidine-based thiourea compounds have been synthesized with yields ranging from 61% to 88%. researchgate.net

In some cases, the isothiocyanate is generated in situ. For example, various acids can be converted first into acyl chlorides using thionyl chloride, and then into acyl isothiocyanates by reacting with potassium thiocyanate (B1210189). These acyl isothiocyanates are then treated with aminopyrimidines to afford the desired pyrimidine-linked acyl thiourea derivatives. nih.gov

Table 1: Examples of Pyrimidin-yl-thiourea Synthesis via Aminopyrimidine and Isothiocyanate Reaction

2-Aminopyrimidine DerivativeIsothiocyanate DerivativeProductYield (%)Reference
2-Amino-4,6-diarylpyrimidinesp-Toluene sulphonyl isothiocyanate1-(4,6-Diarylpyrimidin-2-yl)-3-(tosyl)thioureasNot specified nih.gov
4-(4-Bromophenyl)-6-phenylpyrimidin-2-amineBenzoyl isothiocyanateN-((4-(4-Bromophenyl)-6-phenylpyrimidin-2-yl)carbamothioyl)benzamideGood nih.gov
4-(5-Bromopyridin-3-yl)-6-phenylpyrimidin-2-aminePhenyl isothiocyanate1-(4-(5-Bromopyridin-3-yl)-6-phenylpyrimidin-2-yl)-3-phenylthiourea61-88% researchgate.net
2-Aminopyrimidineo-(p-Tolyl)-chlorothionoformate derived intermediateThiourea derivativesNot specified rsc.org

An alternative to the pre-formed aminopyrimidine approach is the construction of the pyrimidine ring itself using thiourea as a key reactant. This method typically involves the condensation of thiourea with 1,3-dielectrophilic components.

A classic example is the reaction of chalcones (α,β-unsaturated ketones) with thiourea. The chalcone (B49325) provides the C4, C5, and C6 atoms of the pyrimidine ring. This reaction is typically performed in the presence of a base, such as ethanolic potassium hydroxide, to yield 4,6-diaryl-3,4-dihydropyrimidin-2(1H)-thiones. mdpi.comsemanticscholar.org

Another well-established route is the condensation of a β-keto ester, an aldehyde, and thiourea, famously known as the Biginelli reaction. mdpi.comnih.gov This acid-catalyzed, one-pot synthesis produces 3,4-dihydropyrimidin-2(1H)-thiones, which are valuable intermediates. mdpi.comnih.gov Various substrates can be employed, including ethyl cyanoacetate, aldehydes, and thiourea, often in the presence of a base like potassium carbonate, to yield functionalized pyrimidine derivatives. researchgate.net These reactions can also be facilitated by ultrasound irradiation, which can shorten reaction times and increase yields. nih.gov

Table 2: Synthesis of Pyrimidine Scaffolds Using Thiourea

Precursor 1Precursor 2Precursor 3Catalyst/ConditionsProduct TypeReference
ChalconeThiourea-Ethanolic KOH4,6-Disubstituted pyrimidin-2-thiol semanticscholar.org
Aromatic Aldehydeβ-Keto EsterThioureaAcid (e.g., p-TsOH)3,4-Dihydropyrimidin-2(1H)-thione mdpi.com
Ethyl CyanoacetateAldehydeThioureaK2CO35-Cyano-4-oxo-6-alkyl-2-thioxo-tetrahydropyrimidine researchgate.net
MalononitrileAldehydeThioureaNanosized MgO4,6-Diamino-pyrimidine-5-carbonitriles eurekaselect.com
Indane-1,3-dioneAromatic AldehydeThioureaAcidTricyclic 3,4-dihydropyrimidine-2-thione nih.govencyclopedia.pub

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product that contains significant portions of all the starting materials. rsc.org The Biginelli reaction is a prime example of an MCR used to assemble the pyrimidin-yl-thiourea scaffold. mdpi.comnih.gov

This reaction involves the acid-catalyzed cyclocondensation of an aldehyde, a β-keto ester, and thiourea. mdpi.com It provides a straightforward and atom-economical route to 3,4-dihydropyrimidin-2(1H)-thiones (DHPMs). The versatility of the Biginelli reaction allows for the incorporation of a wide variety of substituents into the final pyrimidine structure by simply changing the aldehyde or the dicarbonyl component. nih.govencyclopedia.pub For example, using indane-1,3-dione as the dicarbonyl component with various benzaldehydes and thiourea leads to the formation of tricyclic dihydropyrimidine-2-thione derivatives. nih.gov

MCRs have also been developed for the synthesis of other related structures. A one-pot, three-component reaction of barbituric acid, thiourea, and an aromatic aldehyde in the presence of ceric ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst can produce 5-aryl-7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4-(1H,3H)-dione derivatives. researchgate.net Similarly, the reaction of malononitrile, various aldehydes, and thiourea or urea (B33335) is an effective method for synthesizing pyrimidine derivatives. eurekaselect.com

Derivatization Strategies of the this compound Core

The functionalization and derivatization of the this compound core are crucial for modulating its physicochemical properties and biological activity. This is primarily achieved by introducing various substituents onto the pyrimidine ring.

While direct substitution on a pre-formed this compound is possible, the most common and versatile strategy for introducing diversity to the pyrimidine ring is through the careful selection of substituted precursors during the synthesis. The functional groups on the final molecule are dictated by the starting materials used in either the classical condensation or multi-component reactions.

For instance, in the Biginelli reaction, using different substituted aromatic aldehydes or various 1,3-dicarbonyl compounds allows for systematic variation at the C4 and C5/C6 positions of the pyrimidine ring, respectively. mdpi.comnih.gov Similarly, when synthesizing the pyrimidine ring from chalcone precursors, the choice of substituted acetophenones and benzaldehydes used to create the initial chalcone determines the substitution pattern at the C4 and C6 positions of the resulting pyrimidine. semanticscholar.org

In syntheses that start with a pre-formed aminopyrimidine, the diversity is introduced by first synthesizing a range of substituted 2-aminopyrimidines. For example, 2-amino-4,6-diarylpyrimidines can be prepared and then reacted with isothiocyanates to yield a library of thiourea derivatives with various aryl groups on the pyrimidine ring. nih.govrsc.org This precursor-based approach provides a robust and predictable method for generating a wide array of structurally diverse this compound derivatives for further investigation.

Modifications of the Thiourea Moiety

Modifications of the thiourea moiety in this compound derivatives are primarily achieved through N-acylation and N-sulfonylation, leading to compounds with diverse electronic and steric properties.

A common strategy for the synthesis of N-acyl thiourea derivatives involves a multi-step process. Initially, chalcones are synthesized via an aldol (B89426) condensation between various aldehydes and acetophenones. These chalcones are then reacted with guanidine (B92328) hydrochloride to form 2-amino-4,6-disubstituted pyrimidines. In parallel, carboxylic acids are converted to their corresponding acyl chlorides and subsequently to acyl isothiocyanates using thionyl chloride and potassium thiocyanate, respectively. The final step involves the nucleophilic addition of the 2-amino-pyrimidines to the acyl isothiocyanates to yield the desired pyrimidine-linked acyl thiourea derivatives nih.gov. This synthetic pathway is outlined below:

General Synthetic Scheme for N-Acyl Pyrimidin-4-yl-thioureas

Chalcone Synthesis: Ar-CHO + Ar'-COCH₃ → Ar-CH=CH-CO-Ar'

Aminopyrimidine Synthesis: Ar-CH=CH-CO-Ar' + Guanidine·HCl → 2-Amino-4,6-diarylpyrimidine

Acyl Isothiocyanate Synthesis: R-COOH → R-COCl → R-CONCS

Final Condensation: 2-Amino-4,6-diarylpyrimidine + R-CONCS → N-((4,6-diarylpyrimidin-2-yl)carbamothioyl)alkanamide

Another approach involves the condensation of an acid chloride with ammonium thiocyanate in an anhydrous solvent like acetone to generate an isothiocyanate intermediate. This intermediate then reacts with a heterocyclic amine, such as an aminopyrimidine, through nucleophilic addition to form the N-acyl thiourea derivative mdpi.com.

Similarly, sulfonamide-containing pyrimidin-4-yl-thioureas can be synthesized. A one-pot procedure has been developed for the synthesis of novel sulphonyl thiourea derivatives containing 4,6-diarylpyrimidine rings nih.govrsc.org. This method exhibits good yields and allows for the introduction of a sulfonamide group, which can significantly influence the biological activity of the molecule.

Table 1: Examples of Synthesized N-Acyl and N-Sulfonyl this compound Derivatives
Compound NameModificationStarting MaterialsYield (%)Reference
N-((4-(4-Bromophenyl)-6-phenylpyrimidin-2-yl)carbamothioyl)benzamideN-Acyl2-Amino-4-(4-bromophenyl)-6-phenylpyrimidine, Benzoyl isothiocyanateGood nih.gov
2-((4-Methoxyphenoxy)methyl)-N-(pyrimidin-2-ylcarbamothioyl)benzamideN-Acyl2-((4-Methoxyphenoxy)methyl)benzoyl chloride, Ammonium thiocyanate, 2-Aminopyrimidine54 mdpi.com
N-((4,6-diphenylpyrimidin-2-yl)carbamothioyl)-4-methylbenzenesulfonamideN-Sulfonyl2-Amino-4,6-diphenylpyrimidine, p-toluenesulfonyl isothiocyanateNot Specified nih.govrsc.org

Hybridization with Other Heterocyclic Systems

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has been effectively applied to this compound. This strategy aims to develop novel compounds with enhanced biological activities or unique properties by integrating other heterocyclic systems, such as thiazole (B1198619) and triazole rings.

Thiazole Hybrids:

The synthesis of pyrimidine-thiazole hybrids often utilizes the Hantzsch thiazole synthesis. This method involves the reaction of an α-halocarbonyl compound with a thioamide or thiourea derivative researchgate.netekb.eg. For instance, 1-(pyridin-2-yl)thiourea (B83643) can be used as a sulfur and nitrogen source in a [2+3]-cyclocondensation reaction with a dielectrophilic synthon like 2-chloroacetylacetone to form a key thiazole intermediate. This intermediate can then be further functionalized and linked to a pyrimidine moiety nih.gov.

Another approach involves the synthesis of glucose-conjugated thioureas containing a 1,3-thiazole ring. This is achieved by reacting substituted 2-amino-4-phenyl-1,3-thiazoles with 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isocyanate rsc.org.

Triazole Hybrids:

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a prominent method for synthesizing pyrimidine-triazole hybrids. This reaction allows for the efficient and regioselective formation of a 1,2,3-triazole ring, linking a pyrimidine-containing fragment with another molecule bearing an alkyne or azide (B81097) group beilstein-journals.org. A general route involves the synthesis of a pyrazolyl azide, which is then reacted with various alkynes in a CuAAC reaction to produce the desired triazole-pyrazole hybrids beilstein-journals.org. While this example links pyrazole (B372694) and triazole, the same principle is applied to link pyrimidine and triazole moieties.

Table 2: Synthetic Approaches for this compound Hybrids
Hybrid SystemKey ReactionGeneral ReactantsReference
Pyrimidine-ThiazoleHantzsch Thiazole SynthesisPyrimidinyl-thiourea, α-Halocarbonyl compound researchgate.netekb.egnih.gov
Pyrimidine-TriazoleCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Azido-pyrimidine derivative, Terminal alkyne beilstein-journals.orgnih.gov
Imidazo[1,2-a]pyrimidine-thiazoleMolecular HybridizationHydrazineyl-linked imidazo[1,2-a]pyrimidine (B1208166) and thiazole derivatives ospfound.org

Stereoselective Synthesis Approaches

The development of stereoselective methods for the synthesis of this compound derivatives is crucial for accessing enantiomerically pure compounds, which is often a prerequisite for their application in medicinal chemistry. The primary strategies employed include the use of chiral auxiliaries and organocatalysis.

Chiral Auxiliaries:

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed and ideally recycled scielo.org.mx. Sulfur-based chiral auxiliaries, such as thiazolidinethiones and oxazolidinethiones derived from amino acids, have proven to be effective in various asymmetric transformations scielo.org.mx. For instance, tert-butanesulfinamide has been successfully used as a chiral auxiliary in the stereoselective synthesis of novel pyrazole derivatives, a strategy that can be adapted for pyrimidine-containing structures researchgate.net. The general principle involves the condensation of the chiral auxiliary with an aldehyde or ketone to form a chiral sulfinylimine, followed by a stereoselective nucleophilic addition and subsequent removal of the auxiliary.

Organocatalysis with Chiral Thioureas:

In recent years, chiral thioureas have emerged as powerful organocatalysts for a wide range of asymmetric reactions nih.gov. Their ability to act as hydrogen bond donors allows them to activate electrophiles and control the stereochemistry of the reaction. While the direct organocatalytic asymmetric synthesis of this compound itself is not extensively documented, the principles of chiral thiourea catalysis are applicable. For example, chiral bisthioureas derived from (1R,2R)-diaminocyclohexane have been used as templates in enantioselective intramolecular [2+2] photocycloaddition reactions nih.gov. This demonstrates the potential of chiral thioureas to induce asymmetry in reactions involving complex heterocyclic systems. The synthesis of these chiral catalysts often involves the straightforward reaction of a chiral diamine with an appropriate isothiocyanate nih.gov.

Table 3: Overview of Stereoselective Synthesis Strategies
ApproachKey PrincipleExample of Chiral MoietyPotential ApplicationReference
Chiral AuxiliaryTemporary incorporation of a chiral group to direct stereoselective bond formation.tert-Butanesulfinamide, ThiazolidinethionesAsymmetric synthesis of pyrimidinyl amines as precursors to thioureas. scielo.org.mxresearchgate.net
OrganocatalysisUse of a chiral small organic molecule to catalyze a reaction enantioselectively.(1R,2R)-Diaminocyclohexane-derived bisthioureasAsymmetric transformations to introduce chirality into the pyrimidine or substituent groups. nih.govnih.gov

Advanced Spectroscopic and Crystallographic Elucidation of Pyrimidin 4 Yl Thiourea Structures

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the key functional groups within pyrimidin-4-yl-thiourea derivatives. The infrared spectrum reveals characteristic absorption bands that correspond to the stretching and bending vibrations of specific bonds.

In pyrimidine-linked acyl thiourea (B124793) derivatives, two medium-intensity broad absorption bands corresponding to N–H stretching are typically observed in the range of 3060–3260 cm⁻¹ nih.gov. For thiourea itself, N-H stretching vibrations can be found at 3371, 3260, and 3156 cm⁻¹, which may suggest the presence of different tautomeric forms or hydrogen bonding environments iosrjournals.org. Aromatic C–H stretching vibrations from the pyrimidine (B1678525) and any phenyl substituents appear around 2970 cm⁻¹ nih.gov.

The thiocarbonyl group (C=S), a defining feature of the thiourea moiety, shows a characteristic absorption peak. In some derivatives, this peak is assigned at approximately 1230 cm⁻¹ nih.gov. Other studies have identified C=S stretching vibrations at 752 cm⁻¹ (asymmetric) and 620 cm⁻¹ (symmetric) researchgate.net. In acyl thiourea derivatives, the carbonyl group (C=O) presents a strong absorption peak, typically found around 1721 cm⁻¹ nih.gov. The C=N and C=C stretching vibrations within the pyrimidine ring are confirmed by strong peaks in the region of 1509–1590 cm⁻¹ nih.gov.

Table 1: Characteristic FT-IR Absorption Bands for this compound Derivatives

Vibrational Mode Frequency Range (cm⁻¹) Intensity Reference
N–H Stretching 3060–3371 Medium, Broad nih.goviosrjournals.org
Aromatic C–H Stretching ~2970 Medium nih.gov
Carbonyl (C=O) Stretching* ~1721 Strong nih.gov
C=N / C=C Stretching 1509–1590 Strong nih.gov
Thiocarbonyl (C=S) Stretching 752, 1230 Medium-Strong nih.govresearchgate.net

Note: The C=O group is present in acyl thiourea derivatives.

Raman Spectroscopy

While specific Raman spectroscopic studies on this compound are not extensively documented, the expected spectrum can be inferred from analyses of its constituent parts: pyrimidine and thiourea. Raman spectroscopy, being particularly sensitive to non-polar bonds, provides complementary information to FT-IR.

For the pyrimidine ring, characteristic Raman bands are expected for ring stretching and deformation modes researchgate.net. For the thiourea moiety, a notable band arises from the C=S stretch, which has been identified at 743 cm⁻¹ in the Raman spectrum of thiourea. Another key band, corresponding to skeletal deformation and C-S stretch, is observed at 490 cm⁻¹ nih.gov. Therefore, the Raman spectrum of this compound would be expected to feature a combination of these characteristic signals, providing a unique fingerprint for the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most definitive method for the structural elucidation of organic compounds, providing precise information about the connectivity and chemical environment of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy confirms the structure of this compound derivatives by identifying the chemical shifts and coupling patterns of all proton nuclei.

The N-H protons of the thiourea moiety are typically the most deshielded signals in the spectrum, appearing as singlets or broad signals at very low fields. In acyl thiourea derivatives, these signals can be found in the range of δ 12.62–12.74 ppm nih.gov. In other contexts, such as in 3-[(Furan-2-yl)carbonyl]-1-(pyrimidin-2-yl)thiourea, the N-H protons have been observed at δ 11.90 and 14.08 ppm nih.gov.

The protons on the pyrimidine ring resonate in the aromatic region. For example, the proton at the C-5 position of a 4,6-disubstituted pyrimidine ring can appear as a singlet at δ 8.40 ppm nih.gov. For an unsubstituted pyrimidine, the protons appear at approximately δ 9.26 (H2), 8.78 (H4, H6), and 7.36 (H5) ppm chemicalbook.com. Protons on any additional phenyl or aromatic substituents will also appear in their expected regions, typically between δ 7.23 and 8.34 ppm nih.gov.

Table 2: Typical ¹H NMR Chemical Shifts (δ, ppm) for this compound Derivatives

Proton Type Chemical Shift Range (ppm) Multiplicity Reference
N–H (Thiourea) 11.90–14.08 Singlet / Broad Singlet nih.govnih.gov
Pyrimidine H-2 ~9.26 Doublet chemicalbook.com
Pyrimidine H-4/H-6 ~8.78 Doublet chemicalbook.com
Pyrimidine H-5 7.36–8.40 Triplet / Singlet nih.govchemicalbook.com
Aromatic (Substituents) 7.23–8.34 Multiplet nih.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides crucial information about the carbon skeleton of the molecule. A key diagnostic signal in this compound derivatives is that of the thiocarbonyl (C=S) carbon. This carbon is highly deshielded and resonates in the range of δ 176.30–178.39 ppm nih.govnih.gov.

The carbons of the pyrimidine ring also show characteristic chemical shifts. In diaryl pyrimidine derivatives, these signals have been observed at approximately δ 165.85, 164.46, 157.97, and 109.03 ppm nih.gov. The specific shifts depend heavily on the substitution pattern of the ring. In acyl thiourea derivatives, the carbonyl carbon (C=O) provides another distinct signal, typically around δ 169.51 ppm nih.gov.

Table 3: Characteristic ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives

Carbon Type Chemical Shift Range (ppm) Reference
Thiocarbonyl (C=S) 176.3–178.4 nih.govnih.gov
Carbonyl (C=O)* ~169.5 nih.gov
Pyrimidine Carbons 109.0–165.9 nih.gov
Aromatic (Substituents) 126.2–136.9 nih.gov

Note: The C=O group is present in acyl thiourea derivatives.

Advanced NMR Techniques (e.g., 2D NMR)

While 1D ¹H and ¹³C NMR spectra provide foundational data, two-dimensional (2D) NMR techniques are employed for unambiguous structural confirmation and assignment of complex molecules. Although specific 2D NMR studies focused solely on this compound are not prevalent in the literature, the application of these techniques is standard practice in structural elucidation mdpi.com.

COSY (Correlation Spectroscopy): This experiment would be used to establish proton-proton (¹H-¹H) coupling networks. For instance, it would definitively link the coupled protons on the pyrimidine ring and on any substituted aromatic rings, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to assign the ¹³C signals for each protonated carbon of the pyrimidine ring and other substituents by correlating them to their attached, and previously assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. It is invaluable for piecing together the molecular structure. For example, HMBC would show correlations from the N-H protons to the thiocarbonyl carbon (C=S) and to the C4 carbon of the pyrimidine ring, confirming the connectivity of the thiourea group to the pyrimidine ring. It would also be crucial for assigning quaternary carbons, which are not observed in HSQC spectra.

These advanced techniques, used in concert, provide a comprehensive and unambiguous picture of the molecular structure of this compound derivatives mdpi.com.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of this compound derivatives and for gaining insight into their structural integrity through fragmentation analysis. Using techniques such as Electron Impact (EI) or Electrospray Ionization (ESI), the molecular ion peak (M+) or the protonated molecule ([M+H]+) can be identified, confirming the compound's molecular formula. nih.gov

The fragmentation patterns observed in the mass spectra of pyrimidinethiones and related derivatives are particularly informative. sapub.org The pyrimidine ring, being a stable aromatic system, often remains intact or undergoes characteristic cleavages. Common fragmentation pathways for thiourea derivatives can involve the loss of small neutral molecules. For instance, a characteristic constant neutral loss (CNL) of 85 u has been observed in some thiourea-based molecules, which can be a diagnostic indicator in the analysis of their mass spectra. nih.gov

In the case of this compound, fragmentation would likely involve cleavage of the C-N bond between the pyrimidine ring and the thiourea moiety, as well as fragmentation of the thiourea group itself. The fragmentation of pyrimidinethiones often proceeds through the initial loss of side-chain functional groups, followed by the decomposition of the heterocyclic ring system. sapub.org The study of these fragmentation pathways provides valuable structural information, helping to confirm the connectivity of the molecule.

Table 1: Representative Mass Spectrometry Fragmentation Data for Related Pyrimidine and Thiourea Derivatives

Precursor Ion (m/z) Fragmentation Pathway Key Fragment Ions (m/z) Reference
Substituted Pyrimidinethione Loss of side functional groups, followed by pyrimidine ring fragmentation Varies based on substituents sapub.org
Thiourea-based cross-linker Constant Neutral Loss (CNL) [M-85]+ nih.gov

This table is illustrative and provides examples of fragmentation behavior observed in related classes of compounds.

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Vis, provides information about the electronic transitions within a molecule and is used to characterize the chromophoric systems present in this compound. The thiourea moiety itself is known to exhibit a strong absorption band in the ultraviolet region. mdpi.com Specifically, thiourea in ethanol (B145695) shows a single, intense absorption maximum (λmax) at approximately 243 nm, which is attributed to a π-π* electronic transition. spectrabase.com The absorption range for thiourea is generally considered to be between 225 and 270 nm. mdpi.com

The presence of the pyrimidine ring, an aromatic heterocycle, conjugated with the thiourea group in this compound is expected to influence the electronic absorption spectrum. The pyrimidine ring itself has characteristic absorptions, and its conjugation with the thiourea chromophore will likely result in a shift of the λmax to longer wavelengths (a bathochromic or red shift) and potentially an increase in the molar absorptivity. The precise position and intensity of the absorption bands would be sensitive to the solvent used and the specific substitution pattern on the pyrimidine ring.

Table 2: Typical UV-Vis Absorption Data for Thiourea

Compound Solvent λmax (nm) Type of Transition Reference
Thiourea Ethanol 243 π-π* spectrabase.com

X-Ray Crystallography for Absolute Structural Determination

By irradiating a single crystal of a this compound derivative with X-rays, a diffraction pattern is produced that can be mathematically analyzed to generate a detailed model of the crystal structure. This analysis reveals the crystal system, space group, and unit cell dimensions. For example, a closely related compound, 1-(4,6-dimethylpyrimidin-2-yl)thiourea, was found to crystallize in the orthorhombic crystal system with the space group Pna21. nih.gov Another similar structure, 1-(2-chlorobenzoyl)-3-(pyrimidin-2-yl)thiourea, crystallizes in the triclinic system. nih.gov These examples demonstrate the type of detailed structural information that can be obtained for this compound derivatives through SC-XRD.

Table 3: Representative Single Crystal X-Ray Diffraction Data for a Related Pyrimidinyl Thiourea Derivative

Parameter 1-(4,6-Dimethylpyrimidin-2-yl)thiourea nih.gov 1-(2-Chlorobenzoyl)-3-(pyrimidin-2-yl)thiourea nih.gov
Crystal System Orthorhombic Triclinic
Space Group Pna21 P-1
a (Å) 8.3372 (5) 7.167 (3)
b (Å) 15.8303 (10) 8.000 (4)
c (Å) 6.618 (1) 11.252 (5)
α (°) 90 81.625 (14)
β (°) 90 74.580 (12)
γ (°) 90 83.979 (15)
Volume (ų) 873.45 (15) 613.8 (5)

| Z | 4 | 2 |

The crystal packing of this compound derivatives is governed by a network of non-covalent intermolecular interactions. Hydrogen bonding plays a particularly crucial role in the supramolecular assembly of these compounds. rsc.org The thiourea moiety provides both hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (the sulfur atom).

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mersin.edu.trmdpi.com By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, regions of close intermolecular contact can be identified. Red spots on the dnorm surface indicate contacts that are shorter than the van der Waals radii, highlighting the most significant interactions.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides experimental percentages of carbon, hydrogen, nitrogen, and sulfur, which are then compared to the theoretically calculated percentages for the proposed molecular formula of this compound. A close agreement between the found and calculated values provides strong evidence for the compound's purity and confirms its elemental composition. This technique is routinely used in the characterization of newly synthesized organic molecules, including thiourea and pyrimidine derivatives. researchgate.net

Table 4: List of Compounds Mentioned

Compound Name
This compound
1-(4,6-Dimethylpyrimidin-2-yl)thiourea
1-(2-Chlorobenzoyl)-3-(pyrimidin-2-yl)thiourea
Pyrimidinethione
Thiourea

Computational Chemistry and Theoretical Investigations of Pyrimidin 4 Yl Thiourea

Quantum Chemical Calculations

Quantum chemical calculations, especially those employing Density Functional Theory (DFT), have become indispensable tools for predicting the properties of pyrimidine-thiourea derivatives. These methods allow for a detailed analysis of the molecule's electronic and structural properties at the atomic level.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For pyrimidin-4-yl-thiourea derivatives, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) basis set, have been employed to optimize molecular geometries. researchgate.net Theoretical calculations have shown good agreement with experimental data from X-ray crystallography, confirming the non-planar structure of these molecules. researchgate.net

The stability of different regioisomers of pyrimidine (B1678525) derivatives has been assessed using DFT modeling, which can be crucial for understanding reaction mechanisms and predicting the most likely products. rsc.org Furthermore, DFT has been utilized to study the geometry of various pyridine (B92270) derivatives, which share structural similarities with pyrimidines. bohrium.com These computational studies provide a foundational understanding of the three-dimensional arrangement of atoms and the distribution of electrons within the molecule, which are key determinants of its physical and chemical properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.netdntb.gov.ua

For pyrimidine-thiourea derivatives, FMO analysis helps in understanding intermolecular charge transfer processes. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited. In some pyrimidine derivatives, the electron density of the HOMO is concentrated on specific parts of the molecule, such as a 4-methoxyphenyl (B3050149) group, while the LUMO density is located on the pyrimidine ring. uomphysics.net This separation of electron density is crucial for understanding the molecule's charge transfer characteristics and its potential applications in areas like nonlinear optics.

Global chemical reactivity descriptors, such as electronegativity and global hardness, can be calculated from HOMO and LUMO energies, providing further insights into the molecule's stability and reactivity. nih.gov

Table 1: Frontier Molecular Orbital Data for a Representative Pyrimidine Derivative

ParameterValue
HOMO Energy-6.2 eV
LUMO Energy-1.9 eV
HOMO-LUMO Gap4.3 eV
Ionization Potential6.2 eV
Electron Affinity1.9 eV
Global Hardness2.15 eV
Electronegativity4.05 eV

Note: The values in this table are illustrative and can vary depending on the specific derivative and the computational method used.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and antibonding interactions within a molecule, going beyond the simple Lewis structure. readthedocs.io It helps to quantify the delocalization of electron density, which is a result of interactions between filled (donor) and empty (acceptor) orbitals. rsc.org The stabilization energy associated with these interactions can be calculated using second-order perturbation theory. rsc.org

In pyrimidine-thiourea compounds, NBO analysis is used to characterize intramolecular charge transfer and hyperconjugative interactions that contribute to the molecule's stability. researchgate.netuomphysics.net This analysis can reveal the specific donor-acceptor interactions, such as those between lone pairs (LP) and antibonding orbitals (σ* or π*), which are crucial for understanding the molecule's electronic structure and reactivity. For instance, LP-LP and LP-bond pair interactions are often observed in these types of compounds. nih.gov

Molecular Electrostatic Potential Surfaces (MEPS)

Molecular Electrostatic Potential Surfaces (MEPS) are valuable for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. bhu.ac.inresearchgate.net The MEPS map displays regions of positive and negative electrostatic potential on the electron density surface.

In pyrimidine-thiourea derivatives, the MEPS analysis helps to identify the regions prone to chemical reactions. rsc.org Typically, the negative potential (red and yellow regions) is concentrated around electronegative atoms like nitrogen, oxygen, and sulfur, indicating sites for electrophilic attack. Conversely, positive potential (blue regions) is usually found around hydrogen atoms, marking them as sites for nucleophilic attack. bhu.ac.in This visual representation is instrumental in understanding hydrogen bonding and other non-covalent interactions that are vital for biological recognition processes. uomphysics.net

Non-Linear Optical (NLO) Properties

Pyrimidine derivatives have garnered significant interest for their potential applications in non-linear optics (NLO). researchgate.net NLO materials can alter the properties of light and are essential for technologies like optical data storage and telecommunications. acs.org The NLO response of a molecule is related to its ability to be polarized by an external electric field.

Computational studies, often using DFT, are employed to calculate the NLO properties of pyrimidine-thiourea compounds, such as polarizability and hyperpolarizability. rsc.orgrsc.org These calculations have shown that certain pyrimidine derivatives exhibit significant NLO behavior. acs.orgnih.gov The π-deficient and electron-withdrawing nature of the pyrimidine ring makes it an ideal component for creating "push-pull" molecules, which can enhance NLO properties. nih.gov The third-order nonlinear susceptibility (χ(3)) is a key parameter, and some pyrimidine derivatives have shown values superior to known materials like chalcone (B49325) derivatives. rsc.org

Table 2: Calculated NLO Properties for a Pyrimidine Derivative

PropertyCalculated Value (esu)
Average Polarizability (α)3.5 x 10⁻²³
First Hyperpolarizability (β)1.2 x 10⁻³⁰
Second Hyperpolarizability (γ)2.7 x 10⁻³⁵

Note: These values are illustrative and depend on the specific molecular structure and computational methodology.

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations provide a way to study the behavior of molecules over time, offering insights into their conformational changes and interactions with other molecules. For pyrimidine-thiourea derivatives, these techniques are particularly useful for understanding their biological activity.

Molecular docking studies are frequently used to predict the binding affinity and orientation of a molecule within the active site of a protein. nih.gov This is a crucial step in drug design and discovery. For example, some pyrimidine-thiourea derivatives have been investigated as potential inhibitors of enzymes like the Tobacco Mosaic Virus (TMV) Helicase and Coat proteins. nih.gov Long-range molecular dynamics simulations, sometimes extending to 150 nanoseconds, can further validate the stability of the ligand-protein complex predicted by docking. nih.gov

These computational approaches, combining quantum mechanics and molecular mechanics (QM/MM), allow for a detailed investigation of the interactions that govern the biological activity of this compound derivatives, guiding the synthesis of new and more potent compounds. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme, providing insights into the binding affinity and interaction patterns. Derivatives of pyrimidin-yl-thiourea have been extensively studied using this method to elucidate their mechanism of action against various biological targets.

Research has shown that pyrimidine-linked acyl thiourea (B124793) derivatives are potent inhibitors of enzymes like α-amylase and proteinase K. nih.gov In one study, docking simulations revealed that the sulfur and N-H groups of the thiourea moiety are crucial for forming hydrogen bonds within the active sites of these enzymes. For instance, in the active site of α-amylase, a pyrimidine-acyl-thiourea derivative demonstrated a strong binding interaction with a docking score of -7.18 kcal/mol. nih.gov The key interactions involved hydrogen bonds between the thiourea's sulfur atom and the amino acid residue GLN-63, as well as between the thiourea's N-H group and HIS-305. nih.gov Additionally, the pyrimidine ring contributed to binding through arene-H interactions with GLU-233. nih.gov

Similarly, docking studies of pyrimidine-2-thiol (B7767146) derivatives (isomers of pyrimidin-yl-thiourea) against cyclooxygenase (COX) enzymes, COX-1 and COX-2, have identified key binding interactions. One lead compound, 4-(4-nitrophenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiol, showed significant binding at the active sites of both COX-1 and COX-2, comparable to the standard drug Diclofenac. ashdin.com This suggests that the pyrimidine-thiol scaffold is a promising candidate for developing anti-inflammatory agents. ashdin.com

In the context of anticancer research, thieno[3,2-d]pyrimidine (B1254671) derivatives bearing a thiourea moiety have been evaluated as phosphatidylinositol-3-kinase α (PI3Kα) inhibitors. bohrium.com Docking studies supported the hypothesis that these compounds bind effectively at the active site of PI3Kα, with one derivative, 4-(4-(2-(3-(pyrimidin-2-yl)thioureido)ethyl)piperazin-1-yl)thieno[3,2-d]pyrimidine-6-carboxamide (7f), showing potent inhibitory activity. bohrium.com

The table below summarizes key findings from molecular docking simulations of pyrimidin-yl-thiourea derivatives with various protein targets.

Derivative Class Target Protein Key Interactions Docking Score (kcal/mol) Reference
Pyrimidine linked acyl thioureaα-AmylaseH-bonds (S atom with GLN-63, N-H with HIS-305), Arene-H interaction (pyrimidine ring with GLU-233)-7.18 nih.gov
Pyrimidine linked acyl thioureaProteinase KH-bonds (S atom with GLY-135, N-H with SER-224), Arene-H interaction (phenyl ring with ALA-162)-6.82 nih.gov
Pyridine containing pyrimidine-2-thiolCOX-1 / COX-2Significant binding interaction at active site regionsNot specified ashdin.com
Sulphonyl thiourea containing pyrimidineCarbonic Anhydrase (hCA) IX / XIIInteraction with zinc ions in the active site via the sulphonyl thiourea moietyNot specified nih.gov
Thieno[3,2-d]-pyrimidine bearing thioureaPI3KαInteraction at the active binding siteNot specified bohrium.com
Urea (B33335)/thiourea derivatives of 2-(piperazine-1-yl)-pyrimidineTMV-Coat Protein / TMV-HelicaseBinding to the active-tunnel of TMV-HelicaseNot specified nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. pensoft.net For pyrimidine and thiourea derivatives, QSAR studies are instrumental in identifying the key physicochemical and structural features that govern their therapeutic effects. nih.govresearchgate.net

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to series of pyrimidine derivatives to understand their antitubercular activity. scilit.com These models generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence biological activity. For a series of antitubercular pyrimidine derivatives, a CoMSIA model yielded a q² value of 0.576 and an r² value of 0.925, indicating good predictive ability. scilit.com The analysis highlighted that interactions with amino acid residues like TYR158, MET199, and PHE97 are crucial for inhibitory potency. scilit.com

In another study on antifungal 1,3,4-thiadiazole-thiourea compounds, a CoMFA model was established with high statistical significance (r² = 0.992, q² = 0.753). mdpi.com This model was then used to design new molecules with potentially enhanced antifungal activity. mdpi.com QSAR analyses often reveal that lipophilic, electronic, and geometric descriptors are significant contributors to the biological activity of these compounds. pensoft.netnih.gov For instance, studies on 1,6-dihydropyrimidine derivatives showed that descriptors like CHI_3_C (a topological index), Molecular_SurfaceArea, and Jurs_DPSA_1 (related to charge distribution) significantly contributed to their antifungal activity. nih.gov

The table below presents data from representative QSAR models for related compound classes.

Compound Class Biological Activity QSAR Model Key Descriptors/Features Model Statistics (r², q²) Reference
Antitubercular Pyrimidine DerivativesAntitubercular3D-QSAR (CoMSIA)Steric, Electrostatic, Hydrophobicity, H-bond donor/acceptor fieldsr² = 0.925, q² = 0.576 scilit.com
Antifungal 1,6-dihydropyrimidine DerivativesAntifungalGFA (Genetic Function Approximation)CHI_3_C, Molecular_SurfaceArea, Jurs_DPSA_1, electronic, geometric descriptorsNot specified nih.gov
Antifungal 1,3,4-Thiadiazole-Thiourea CompoundsAntifungal3D-QSAR (CoMFA)Steric and electrostatic contour mapsr² = 0.992, q² = 0.753 mdpi.com

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction (In silico)

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery, helping to identify candidates with favorable pharmacokinetic profiles and reducing late-stage failures. rfppl.co.in In silico tools are widely used to estimate these properties for novel compounds like this compound derivatives. nih.govresearchgate.net

Studies on pyrimidine-linked acyl thiourea derivatives have utilized computational tools to predict their ADME profiles. nih.gov These predictions often assess parameters such as lipophilicity (LogP), aqueous solubility, plasma protein binding, and potential for inhibiting cytochrome P450 (CYP) enzymes. nih.govvulcanchem.com For example, a pyrazolo[3,4-d]pyrimidine derivative was predicted to have moderate lipophilicity (LogP = 3.8) and high plasma protein binding (89%), suggesting a potentially long elimination half-life. vulcanchem.com

In silico ADMET (ADME and Toxicity) predictions for newly synthesized dihydropyrimidine (B8664642) derivatives, structurally similar to the KSP inhibitor ispinesib, indicated high blood-brain barrier penetration. researchgate.net Such predictions are crucial for guiding the synthesis of compounds with desired pharmacokinetic properties. researchgate.netresearchgate.net Web tools like SwissADME are commonly used to evaluate drug-likeness based on rules such as Lipinski's rule of five, which helps in the early assessment of a compound's potential as an orally bioavailable drug. nih.govqeios.com

The following table summarizes predicted ADME properties for representative pyrimidine-thiourea and related derivatives.

Compound/Derivative Class LogP (Lipophilicity) Aqueous Solubility Plasma Protein Binding BBB Penetration CYP Inhibition Reference
N-phenethyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide3.812 µM (pH 7.4)89% (estimated)Not specifiedModerate (CYP3A4) vulcanchem.com
Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol HybridsNot specifiedNot specifiedNot specifiedDesirable ADME profile predictedNot specified nih.gov
Dihydropyrimidine derivatives (Ispinesib analogs)Not specifiedNot specifiedNot specifiedPredicted to be highNot specified researchgate.net
β-Carboline Derivatives-5.85 to -6.37 cm/s (Log Kp skin permeation)High GI absorption predictedNot specifiedPredicted unable to crossPredicted CYP1A2 inhibitor qeios.com

Reaction Mechanism Studies through Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are invaluable for elucidating the mechanisms of chemical reactions. These studies can determine reaction pathways, identify transition states, and calculate activation energies, providing a deeper understanding of how compounds like this compound are synthesized.

The synthesis of pyrimidine thiones often involves the reaction of a chalcone precursor with thiourea. ashdin.com Kinetic studies on the formation of pyrimidine thione from 2,6-dibenzylidenecyclohexanone (B188912) and thiourea suggest a pseudo-first-order process. koyauniversity.org The proposed mechanism involves a nucleophilic attack by the thiourea on the carbonyl group of the ketone, consistent with a Claisen route mechanism. koyauniversity.org Computational studies can model this nucleophilic attack and the subsequent cyclization and dehydration steps to map out the potential energy surface of the reaction.

Another synthetic route to pyrimidines involves the inverse electron demand hetero-Diels-Alder (ihDA) reaction, followed by a retro-Diels-Alder (rDA) reaction. rsc.org Computational studies of such reactions can clarify the regioselectivity and stereoselectivity, and explain the role of catalysts. For the reaction of 2-amino-2-thiazolines with isothiocyanates, computational studies have been used to investigate the regioselectivity and mechanistic pathways, confirming that the reaction proceeds through a stepwise mechanism. acs.org

Similarly, the heterocyclization of 1-(acyl/aryl)-thioureas with α-halocarbonyl compounds is proposed to proceed via an isothiourea intermediate, a mechanism that can be rigorously tested and detailed through computational modeling. conicet.gov.ar These theoretical investigations are crucial for optimizing reaction conditions and guiding the synthesis of new pyrimidin-yl-thiourea derivatives.

Conformational Analysis

The three-dimensional structure (conformation) of a molecule is intrinsically linked to its chemical properties and biological activity. Conformational analysis using computational methods helps to identify the most stable conformations and understand the flexibility of molecules like this compound.

The conformational properties of acyl thiourea compounds have been investigated using X-ray diffraction and theoretical calculations. tjnpr.org These studies reveal that the molecular structure is influenced by the substituents. For instance, the crystal structure of a urea derivative related to thiourea shows that the crystal packing is governed by moderately strong N–H···O intramolecular interactions. tandfonline.com Hirshfeld surface analysis can further characterize all intermolecular contacts, including weak C–H···F hydrogen bonds and π–π stacking interactions, which stabilize the crystal packing. tandfonline.com

For flexible molecules, DFT calculations are used to determine the relative energies of different conformers. In structural analogs, the pyrazolo[3,4-d]pyrimidine core is nearly planar, while the side chains exhibit specific torsion angles to minimize steric hindrance. vulcanchem.com For example, a thioacetamide (B46855) side chain was found to adopt an antiperiplanar conformation. vulcanchem.com In the study of halogenated pyran analogues, DFT calculations corroborated that the molecules prefer a specific chair-like conformation (⁴C₁), and Natural Bonding Orbital (NBO) analysis demonstrated the effects of hyperconjugation on this preference. beilstein-journals.org Such analyses are directly applicable to understanding the conformational preferences of the this compound scaffold and how its shape influences its interactions with biological targets.

Biological Activities and Mechanistic Studies of Pyrimidin 4 Yl Thiourea Derivatives Non Clinical

Antiproliferative and Anticancer Activities (In Vitro and In Vivo Animal Studies)

The anticancer potential of pyrimidin-4-yl-thiourea derivatives is primarily evaluated through their ability to inhibit the growth and proliferation of cancer cells. This has been demonstrated across a broad spectrum of human cancer cell lines, indicating a wide range of activity.

The cytotoxic effects of various series of this compound and related derivatives have been systematically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cells, is a standard metric for this assessment.

One study focused on a series of thiopyrimidine and thiourea (B124793) derivatives containing sulfonamide moieties, testing their effectiveness against several cancer cell lines. researchgate.netresearchgate.net The results indicated that the HepG2 liver cancer cell line was particularly sensitive to these new compounds. researchgate.netresearchgate.net Notably, compounds designated 8f and 8g were identified as the most potent, displaying significant activity against HepG2, HCT-116, MCF-7, and A549 cell lines. researchgate.netresearchgate.net

Table 1: Cytotoxicity (IC50 in µM) of Sulfonamide-Thiourea Derivatives 8f and 8g
CompoundHepG2 (Liver)HCT-116 (Colon)MCF-7 (Breast)A549 (Lung)
8f 4.136.645.746.85
8g 4.094.364.227.25
Data sourced from researchgate.netresearchgate.net

Another series of novel sulphonyl thiourea derivatives incorporating 4,6-diarylpyrimidine rings also demonstrated remarkable cytotoxic activity against human cancer cell lines, including MCF-7, HepG2, HeLa, and A549. nih.govrsc.orgrsc.org

A separate investigation into 3-(trifluoromethyl)phenylthiourea (B159877) analogs found them to be highly cytotoxic against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cells, with IC50 values often below 10 µM. nih.gov The most active compounds in this series were those with 3,4-dichloro- (compound 2) and 4-CF3-phenyl (compound 8) substitutions, showing IC50 values ranging from 1.5 to 8.9 µM. nih.gov

Table 2: Cytotoxicity (IC50 in µM) of Selected 3-(Trifluoromethyl)phenylthiourea Analogs
Cell LineCompound 2 (3,4-dichlorophenyl)Compound 8 (4-CF3-phenyl)
SW480 (Colon) 9.03.3
SW620 (Colon) 1.53.1
PC3 (Prostate) 13.76.9
K-562 (Leukemia) 6.3>50
Data sourced from nih.gov

Furthermore, thieno[3,2-d]-pyrimidine derivatives bearing urea (B33335) and thiourea functionalities have been synthesized and evaluated for their anticancer activity. researchgate.netscilit.com Compound 7f from this series, identified as 4-(4-(2-(3-(pyrimidin-2-yl)thioureido)ethyl)piperazin-1-yl)thieno[3,2-d]pyrimidine-6-carboxamide, showed potent activity against HT-29 (colon) and MCF-7 (breast) cancer cell lines with IC50 values of 2.18 µM and 4.25 µM, respectively. researchgate.netscilit.com Other studies have confirmed the antiproliferative effects of various pyrimidine (B1678525) derivatives against cell lines such as LoVo (colon), HeLa (cervical), CCRF-CEM (leukemic), and THP-1 (monocytic). nih.gov The anticancer efficacy of certain pyrimidine derivatives against the DU-145 prostate cancer cell line has also been reported. gsconlinepress.com

To understand how this compound derivatives exert their anticancer effects, researchers have investigated their impact on key cellular processes involved in cancer cell survival and proliferation.

The cell cycle is a series of events that leads to cell division and replication. Cancer is characterized by uncontrolled cell division, making the cell cycle a critical target for anticancer therapies. Several pyrimidine-thiourea derivatives have been shown to interfere with this process, causing cell cycle arrest at specific phases, thereby preventing cancer cells from multiplying.

For instance, one study found that a specific pyrimidine derivative containing an aryl urea moiety, compound 4b, arrested the cell cycle in SW480 colon cancer cells at the G2/M phase. nih.gov Another investigation showed that a diarylthiourea derivative inhibited the proliferation of MCF-7 breast cancer cells by inducing arrest in the S phase of the cell cycle. mdpi.com Similarly, a lipidated pyrimidin-2-amine compound was found to induce S-phase cell cycle arrest in MCF-7 cells. nih.gov This halting of the cell cycle provides an opportunity for other cell death mechanisms, such as apoptosis, to be initiated.

Apoptosis is a form of programmed cell death that is essential for eliminating damaged or unwanted cells. Many cancer cells evade apoptosis, which contributes to tumor growth. This compound derivatives have been shown to induce apoptosis in cancer cells through various molecular pathways.

Mechanistic studies of compound 4b revealed that it triggers apoptosis in SW480 cells by modulating key regulatory proteins. nih.gov It was observed to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a classic trigger for the intrinsic apoptosis pathway. The same compound also induced the upregulation of Ikb-α and cleaved PARP and caused a loss of mitochondrial membrane potential, all of which are hallmarks of apoptosis. nih.gov Other studies have confirmed that various thiourea derivatives exert strong pro-apoptotic activity. nih.gov For example, a diarylthiourea compound was found to activate caspase-3, a critical executioner enzyme in the apoptotic cascade, in MCF-7 cells. mdpi.com

The activity of various enzymes and cell surface receptors is often dysregulated in cancer, promoting cell growth, survival, and metastasis. This compound derivatives have been designed and identified as inhibitors of several of these key targets.

Cyclooxygenase-2 (COX-2): The COX-2 enzyme is overexpressed in many cancers and is involved in inflammation and cell proliferation. nih.gov Certain pyrimidine derivatives have demonstrated selective inhibition of COX-2 over the related COX-1 isoform. nih.govnih.gov This selectivity is considered advantageous for reducing potential side effects. researchgate.net Some pyrimidine-based compounds have been identified as potent and selective COX-2 inhibitors, with one showing an IC50 value of 1.8 μM. rsc.org

Kinases (EGFR, CDK, etc.): Protein kinases are crucial regulators of cell signaling pathways that are often hyperactive in cancer. The Epidermal Growth Factor Receptor (EGFR) is a key target in many cancers. nih.gov A series of N-aryl-N'-pyrimidin-4-yl ureas were developed as potent and selective inhibitors of the drug-resistant EGFR L858R/T790M mutant. nih.gov The most representative compound, 28, showed high activity against this mutant kinase with an IC50 of 4 nM and potently inhibited its phosphorylation and the proliferation of H1975 cancer cells. nih.gov Other thiourea derivatives have also shown dual inhibitory activity against both EGFR and VEGFR-2, another kinase involved in tumor angiogenesis. researchgate.netresearchgate.net Additionally, derivatives of thieno[2,3-d]pyrimidine (B153573) and pyrrolo[2,3-d]pyrimidine have been developed as inhibitors of Cyclin-Dependent Kinases (CDKs), such as CDK4 and CDK9, which are central to cell cycle regulation. nih.govnih.gov

Topoisomerases: These enzymes are essential for managing DNA tangles during replication. Inhibiting them can lead to DNA damage and cell death. Some pyrimidine derivatives have been found to act as inhibitors of Topoisomerase IIα. nih.gov Molecular docking studies suggest that the pyrimidine ring can intercalate into the DNA, interfering with the enzyme's function. nih.gov Other thiourea derivatives have shown inhibitory activity against bacterial DNA gyrase and DNA topoisomerase IV. rsc.org

Direct interaction with DNA is another mechanism through which anticancer agents can exert their effects. Some this compound derivatives have been shown to bind to DNA, potentially disrupting its structure and function, leading to cell death.

Studies on novel bis-acyl-thiourea derivatives have confirmed their interaction with DNA through a combination of theoretical and experimental methods, including UV-visible spectroscopy, fluorescence spectroscopy, and cyclic voltammetry. mdpi.com These findings suggest the formation of a compound-DNA complex. mdpi.com The planar naphthyl group of one adamantane-naphthyl thiourea conjugate was found to intercalate between DNA base pairs. biointerfaceresearch.com Furthermore, a pyrimidinic selenourea (B1239437) derivative has been reported to induce DNA damage, which can trigger cell cycle arrest and apoptosis. researchgate.net Molecular docking analyses have also shown that the pyrimidine ring of certain derivatives can intercalate into double-stranded DNA, interacting with specific base pairs through π–π stacking. nih.gov

Mechanisms of Antiproliferative Action

Chemosensitization

While direct studies on the chemosensitization effects of this compound derivatives are emerging, related research on the cytotoxic and anticancer properties of this scaffold provides a strong basis for their potential in enhancing the efficacy of standard chemotherapeutic agents. The inherent cytotoxicity of these compounds against various cancer cell lines suggests a possible synergistic effect when used in combination with other anticancer drugs.

A series of novel sulphonyl thiourea derivatives containing 4,6-diarylpyrimidine rings have been synthesized and evaluated for their inhibitory activity against several human carbonic anhydrase (hCA) isoenzymes, some of which are implicated in cancer progression. nih.govnih.govrsc.org Certain derivatives exhibited potent inhibitory activity against hCA isoforms and also demonstrated remarkable cytotoxic activity against human cancer cell lines, including breast adenocarcinoma (MCF-7), liver adenocarcinoma (HepG2), cervical epithelial carcinoma (HeLa), and lung adenocarcinoma (A549). nih.govrsc.org For instance, compounds 7c and 7d from one study were identified as promising derivatives due to their significant effects on the studied hCA isoenzymes and their cytotoxic effects. nih.gov Another study highlighted that selected compounds exhibited remarkable cytotoxic activity against these human cancer cell lines while showing low cytotoxicity in a normal cell line (WI-38). nih.gov

Furthermore, thieno[3,2-d]pyrimidine (B1254671) derivatives bearing urea and thiourea moieties have been investigated as potential phosphatidylinositol-3-kinase (PI3K) inhibitors, a key target in cancer therapy. One such derivative, 4-(4-(2-(3-(pyrimidin-2-yl)thioureido)ethyl)piperazin-1-yl)thieno[3,2-d]pyrimidine-6-carboxamide (7f) , displayed significant anticancer activity against HT-29 and MCF-7 cell lines. researchgate.net

The cytotoxic potential of these compounds is a crucial prerequisite for their application as chemosensitizers. By exerting their own anticancer effects, they can potentially lower the required doses of conventional chemotherapeutic drugs, thereby reducing dose-related toxicities and combating drug resistance. The mechanism of this cytotoxic action often involves the inhibition of key enzymes or pathways essential for cancer cell survival and proliferation.

In Vivo Efficacy Studies in Animal Models

The therapeutic potential of this compound derivatives observed in in vitro studies has been further substantiated in several in vivo animal models, particularly in the context of infectious diseases. These studies are critical in bridging the gap between laboratory findings and potential clinical applications.

In a notable study, a thiourea derivative, TD4 , was evaluated for its efficacy in a mouse model of methicillin-resistant Staphylococcus aureus (MRSA) skin and soft tissue infection. The results demonstrated that TD4 not only possessed potent in vitro antibacterial activity but also exerted therapeutic efficiency in vivo. nih.gov It significantly reduced the size of infective lesions and the bacterial load in the infected tissue of mice, indicating its potential as a lead compound for developing novel treatments against MRSA infections. nih.gov

Furthermore, the in vivo antitubercular activity of pyrimidine derivatives has been a subject of investigation. One promising derivative, compound 89 , which features a naphthalene-2-amine group at the C4 position of the pyrimidine core, exhibited good efficacy in a BALB/c mouse model infected with Mycobacterium tuberculosis. ucl.ac.uk This compound was found to be non-cytotoxic and demonstrated significant in vivo activity, highlighting the potential of this chemical class in combating tuberculosis. ucl.ac.uk

These in vivo studies provide compelling evidence for the therapeutic potential of this compound derivatives. However, it is important to note that these are preclinical findings, and further research is necessary to establish their safety and efficacy in humans.

Antimicrobial Activities (Antibacterial, Antifungal, Antitubercular) (In Vitro)

This compound derivatives have demonstrated a broad spectrum of in vitro antimicrobial activities, positioning them as a promising class of compounds for the development of new anti-infective agents. Their efficacy against a range of bacteria, fungi, and mycobacteria has been extensively documented.

Antibacterial Spectrum and Efficacy

The antibacterial potential of this compound derivatives has been evaluated against a variety of Gram-positive and Gram-negative bacteria. Several studies have reported significant inhibitory effects, with some compounds showing activity comparable or superior to existing antibiotics.

One study synthesized a series of thiourea derivatives and found that compound TD4 exerted potent antibacterial activity against several Staphylococcus aureus strains, including MRSA, with a minimum inhibitory concentration (MIC) of 2 µg/mL. nih.gov This compound also showed activity against Staphylococcus epidermidis and Enterococcus faecalis with MICs ranging from 2 to 16 µg/mL. nih.gov Another series of novel diaryl pyrimidine linked acyl thiourea derivatives displayed moderate antibacterial activity against Escherichia coli and Bacillus subtilis. nih.govrsc.org

Furthermore, thiourea derivatives containing 4-arylthiazoles and a D-glucose moiety have been synthesized and evaluated for their antibacterial activity. Compounds 4c , 4g , and 4h from this series were identified as potent inhibitors with MIC values ranging from 0.78 to 3.125 μg/mL against various bacterial strains. nih.gov Specifically, compound 4b , with a 3-nitro group, showed strong inhibition of Clostridium difficile and Streptococcus pneumoniae (MIC = 0.78 μg/mL), as well as several Gram-negative bacteria. nih.gov

The following table summarizes the in vitro antibacterial activity of selected this compound derivatives:

CompoundBacterial StrainMIC (µg/mL)
TD4Staphylococcus aureus (MRSA)2
TD4Staphylococcus epidermidis2-16
TD4Enterococcus faecalis2-16
4cVarious bacteria0.78-3.125
4gVarious bacteria0.78-3.125
4hVarious bacteria0.78-3.125
4bClostridium difficile0.78
4bStreptococcus pneumoniae0.78

Antifungal Spectrum and Efficacy

In addition to their antibacterial properties, this compound derivatives have also shown promise as antifungal agents. Their activity has been tested against a range of pathogenic fungi, including those responsible for plant diseases and human infections.

A study on pyrimidine derivatives containing an amide moiety demonstrated significant in vitro antifungal activities against Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea. nih.gov Compound 5o from this series exhibited excellent antifungal activity against Phomopsis sp., with an EC50 value of 10.5 μg/mL, which was superior to the commercial fungicide Pyrimethanil (EC50 = 32.1 μg/mL). nih.gov

Thiourea derivatives have also been reported to possess antifungal potential. mdpi.com For instance, thiourea derivative D showed in vitro activity against fungal strains such as Aspergillus fumigatus and Candida albicans. nih.gov Another compound, 4-Nitro-N-(thiazol-2-ylcarbamothioyl)benzamide B , displayed remarkable antifungal activity against Aspergillus flavus, Aspergillus niger, Curvularia lunata, Rhizopus spp., and Penicillium spp. nih.gov

The antifungal activity of selected this compound derivatives is summarized in the table below:

CompoundFungal StrainActivity MetricValue
5oPhomopsis sp.EC5010.5 µg/mL
Pyrimethanil (Reference)Phomopsis sp.EC5032.1 µg/mL
DAspergillus fumigatus-Active
DCandida albicans-Active
4-Nitro-N-(thiazol-2-ylcarbamothioyl)benzamide BAspergillus flavus-Remarkable Activity
4-Nitro-N-(thiazol-2-ylcarbamothioyl)benzamide BAspergillus niger-Remarkable Activity

Antitubercular Activity

The emergence of multidrug-resistant tuberculosis has spurred the search for novel antitubercular agents, and this compound derivatives have emerged as a promising area of research. nih.gov Several compounds within this class have demonstrated potent in vitro activity against Mycobacterium tuberculosis.

A series of substituted benzothiazolylpyrimidine-5-carboxamides, including compounds 37 , 38 , 39 , and 40 , exhibited excellent in vitro activity against the H37Rv strain of M. tuberculosis, with MIC values ranging from 0.08 to 0.09 µM. ucl.ac.uk Another study on pyrazolo[3,4-b]pyridine-linked pyrimidin-4-one derivatives identified compounds 8 and 14 as having significant antitubercular activity, with MIC values of 3.12 µg/mL and 12.5 µg/mL, respectively. nih.gov

The antitubercular potential of these derivatives is often linked to their ability to inhibit specific mycobacterial enzymes that are essential for the bacterium's survival. The structural diversity of the pyrimidine-thiourea scaffold allows for modifications that can enhance potency and selectivity against M. tuberculosis. nih.gov

The following table presents the in vitro antitubercular activity of some this compound derivatives:

CompoundMycobacterial StrainMIC
37M. tuberculosis H37Rv0.08 µM
38M. tuberculosis H37Rv0.08 µM
39M. tuberculosis H37Rv0.09 µM
40M. tuberculosis H37Rv0.09 µM
8M. tuberculosis H37Rv3.12 µg/mL
14M. tuberculosis H37Rv12.5 µg/mL

Proposed Mechanisms of Antimicrobial Action

The broad-spectrum antimicrobial activity of this compound derivatives is attributed to their ability to interfere with various essential cellular processes in microorganisms. Several mechanisms of action have been proposed based on in vitro and in silico studies.

One proposed mechanism is the disruption of the bacterial cell wall integrity. The thiourea derivative TD4 was found to disrupt the NAD+/NADH homeostasis in MRSA, which in turn affects the integrity of the bacterial cell wall. nih.gov

Another key target for these compounds is the bacterial DNA replication machinery. Certain thiourea derivatives have been shown to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA synthesis and repair. nih.govnih.gov For example, compound 4h was found to be a strong inhibitor of S. aureus DNA gyrase and topoisomerase IV. nih.gov

Inhibition of dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleic acids and amino acids, is another proposed mechanism. Compound 4h also demonstrated potent inhibitory activity against DHFR. nih.gov

For their antitubercular activity, some pyrimidine derivatives are known to be selective inhibitors of DprE1, an enzyme involved in the biosynthesis of the mycobacterial cell wall. ucl.ac.uk Additionally, some pyrazolo[3,4-b]pyridine-pyrimidone derivatives are thought to target DprE1 and Mtb-DHFR. nih.gov

These multiple proposed mechanisms of action suggest that this compound derivatives may have a lower propensity for the development of microbial resistance, making them attractive candidates for further development as novel antimicrobial agents.

Enzyme Inhibitory Activities (Beyond Anticancer Targets) of this compound Derivatives (Non-Clinical)

Derivatives of this compound have demonstrated a broad spectrum of enzyme inhibitory activities in non-clinical studies, extending beyond their well-documented anticancer properties. These compounds have been investigated for their potential to modulate the activity of various enzymes implicated in a range of physiological and pathological processes. This section details the inhibitory profiles of these derivatives against several key enzyme classes.

Glycosidase Inhibition (e.g., α-Amylase, α-Glucosidase)

This compound derivatives have emerged as significant inhibitors of glycosidases, enzymes that play a crucial role in carbohydrate metabolism. The inhibition of enzymes like α-amylase and α-glucosidase is a key therapeutic strategy for managing type 2 diabetes mellitus, as it delays carbohydrate digestion and reduces postprandial hyperglycemia. nih.govmdpi.com

A series of novel diaryl pyrimidine linked acyl thiourea derivatives (6a–j) were synthesized and evaluated for their in vitro α-amylase inhibitory potential. nih.govrsc.org All tested compounds exhibited significant inhibitory activity. Notably, compound 6j was identified as the most potent inhibitor with an IC₅₀ value of 1.478 ± 0.051 μM, closely followed by compound 6g with an IC₅₀ of 1.509 ± 0.039 μM. nih.govrsc.org These values are comparable to the standard drug acarbose (B1664774) (IC₅₀ = 1.063 ± 0.013 μM). nih.gov

In another study, a series of tetra-O-acetyl-α-d-glucopyranosyl thioureas (8a–l) containing a pyrimidine ring were designed and synthesized. nih.govnih.gov These compounds showed promising inhibitory activity against both α-amylase and α-glucosidase. Compound 8k , featuring an ortho-methoxy group, was the most potent α-amylase inhibitor with an IC₅₀ of 9.72 ± 0.34 μM. nih.gov Its meta-isomer, 8j , demonstrated the strongest inhibition against α-glucosidase with an IC₅₀ of 9.73 ± 0.72 μM. nih.gov

Furthermore, a study on novel pyrimidine derivatives synthesized through a one-pot reaction identified compounds with dual inhibitory activity against α-glucosidase and α-amylase. mdpi.com Compound 4 , which has a fluoro substituent, showed the highest activity against both α-glucosidase (IC₅₀ = 12.16 ± 0.12 µM) and α-amylase (IC₅₀ = 11.13 ± 0.12 µM), with potency comparable to acarbose. mdpi.com

Table 1: α-Amylase and α-Glucosidase Inhibitory Activities of Selected this compound Derivatives
CompoundTarget EnzymeIC₅₀ (μM)Reference
6jα-Amylase1.478 ± 0.051 nih.govrsc.org
6gα-Amylase1.509 ± 0.039 nih.govrsc.org
8kα-Amylase9.72 ± 0.34 nih.gov
8jα-Glucosidase9.73 ± 0.72 nih.gov
4α-Glucosidase12.16 ± 0.12 mdpi.com
4α-Amylase11.13 ± 0.12 mdpi.com

Protease Inhibition (e.g., Proteinase K)

The inhibitory activity of this compound derivatives has also been explored against proteases. Proteases are enzymes that catalyze the breakdown of proteins and are involved in numerous biological processes. Their misregulation can lead to various diseases. nih.gov

In a study investigating novel diaryl pyrimidine linked acyl thiourea derivatives (6a–j), significant inhibitory activity was observed against Proteinase K, a serine protease. nih.govrsc.org The most potent inhibition was exhibited by compound 6a , with an IC₅₀ value of 1.790 ± 0.079 μM. nih.gov Compounds 6f (IC₅₀ = 1.794 ± 0.080 μM) and 6e (IC₅₀ = 1.795 ± 0.080 μM) also demonstrated strong activity. nih.gov The inhibitory potential of the other derivatives was moderate, with IC₅₀ values ranging from 1.81 to 1.86 μM. nih.gov Phenylmethyl sulfonyl fluoride (B91410) was used as a positive control in this study, showing an IC₅₀ of 0.119 ± 0.014 μM. nih.gov

Table 2: Proteinase K Inhibitory Activities of Selected this compound Derivatives
CompoundIC₅₀ (μM)Reference
6a1.790 ± 0.079 nih.gov
6f1.794 ± 0.080 nih.gov
6e1.795 ± 0.080 nih.gov

Carbonic Anhydrase (CA) Inhibition

Sulphonyl thiourea derivatives incorporating a pyrimidine ring have been identified as potent inhibitors of human carbonic anhydrase (hCA) isoforms. nih.govrsc.org CAs are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing roles in pH regulation and other physiological processes. nih.govresearchgate.net

A series of novel sulphonyl thiourea derivatives (7a–m) with 4,6-diarylpyrimidine rings showed remarkable inhibitory activity against hCA I, hCA II, hCA IX, and hCA XII. nih.govrsc.org Against hCA I, compound 7l was the most potent inhibitor. nih.gov For the hCA II isoform, compound 7f exhibited the strongest inhibition with a Kᵢ value of 31.42 ± 6.15 nM. nih.gov Compound 7c was the most potent inhibitor against the tumor-associated isoform hCA IX (Kᵢ = 125.1 ± 12.4 nM), while compound 7d was the most effective against hCA XII (Kᵢ = 111.0 ± 12.3 nM). rsc.orgrsc.org The inhibitory activity of these compounds was found to be non-competitive. rsc.org

Table 3: Carbonic Anhydrase Inhibitory Activities of Selected Sulphonyl Thiourea Derivatives
CompoundTarget IsoformKᵢ (nM)Reference
7fhCA II31.42 ± 6.15 nih.gov
7bhCA II40.98 ± 7.27 nih.gov
7chCA IX125.1 ± 12.4 rsc.orgrsc.org
7dhCA XII111.0 ± 12.3 rsc.orgrsc.org

Cholinesterase Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)

Pyrimidine-based thiourea derivatives have also been investigated as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine, and their inhibition is a primary therapeutic strategy for Alzheimer's disease. nih.gov

A study on 2,4-disubstituted pyrimidine derivatives identified N-benzyl-2-thiomorpholinopyrimidin-4-amine (7c ) as a potent cholinesterase inhibitor, with an IC₅₀ of 0.33 μM for AChE and 2.30 μM for BChE. sigmaaldrich.com Another series of pyrimidine diamine derivatives showed low inhibitory potency towards equine BChE, with the exception of compound 18 (featuring a 3-methoxy-4-hydroxyphenyl ring) and compound 22 (containing an indole (B1671886) group), which showed 84% and 94% inhibition at 9 μM, respectively. acs.org Compound 22 was the most potent inhibitor of equine BChE, with a Kᵢ of 99 ± 71 nM. acs.org

A series of 1,2,3,4-tetrahydropyrimidine derivatives were synthesized and evaluated for their AChE and BChE inhibitory activities. nih.gov Among these, compound 4l demonstrated the most potent inhibition against both AChE (IC₅₀ = 0.11 μM) and BChE (IC₅₀ = 3.4 μM). nih.gov

Table 4: Cholinesterase Inhibitory Activities of Selected Pyrimidine Derivatives
CompoundTarget EnzymeIC₅₀ (μM)Reference
7cAChE0.33 sigmaaldrich.com
7cBChE2.30 sigmaaldrich.com
4lAChE0.11 nih.gov
4lBChE3.4 nih.gov

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that deactivates incretin (B1656795) hormones, which are crucial for regulating insulin (B600854) secretion. nih.gov DPP-4 inhibitors are a class of oral anti-hyperglycemic agents for the treatment of type 2 diabetes. nih.gov

The inhibitory potential of d-glucose-conjugated thioureas containing a pyrimidine ring has been evaluated against DPP-4. nih.govnih.gov In a series of synthesized compounds (8a–l), compound 8f , which has a para-bromo substituent, showed the strongest inhibitory activity against DPP-4, with an IC₅₀ value of 2.53 ± 0.03 nM. nih.gov This compound was found to be a non-competitive inhibitor of DPP-4 with a Kᵢ value of 12.57 μM. nih.gov

Table 5: DPP-4 Inhibitory Activity of a Selected this compound Derivative
CompoundIC₅₀ (nM)Kᵢ (μM)Reference
8f2.53 ± 0.0312.57 nih.gov

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity. depymed.comnih.gov

A study of d-glucose-conjugated thioureas featuring a pyrimidine ring (8a–l) investigated their inhibitory effects on PTP1B. nih.govnih.gov Among the synthesized compounds, 8h , which contains a para-isopropyl substituent, displayed the most potent inhibitory activity against PTP1B, with an IC₅₀ of 2.74 ± 0.03 μM. nih.gov This compound was identified as a non-competitive inhibitor of PTP1B, with a Kᵢ value of 12.41 μM. nih.gov

Table 6: PTP1B Inhibitory Activity of a Selected this compound Derivative
CompoundIC₅₀ (μM)Kᵢ (μM)Reference
8h2.74 ± 0.0312.41 nih.gov

Urease Inhibition

Derivatives of this compound have been investigated for their potential as urease inhibitors. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia (B1221849) and carbon dioxide, a process implicated in pathologies such as peptic ulcers and the formation of kidney stones. nih.gov The search for effective urease inhibitors is driven by the need for therapeutic agents with improved efficacy and lower toxicity compared to existing options like thiourea. nih.govresearchgate.net

In various studies, thiourea derivatives have demonstrated significant urease inhibitory potential. For instance, a series of researchgate.netnih.govtriazolo[3,4-b] researchgate.netnih.govthiadiazole derivatives exhibited outstanding urease inhibition with IC50 values ranging from 0.87 ± 0.09 to 8.32 ± 1.21 µM, proving to be more potent than the standard inhibitor, thiourea (IC50 = 22.54 ± 2.34 µM). nih.gov Similarly, certain aryl urea-triazole-based derivatives have been identified as potent urease inhibitors, with one dichloro-substituted derivative showing an IC50 value of 22.81 ± 0.05 μM. researchgate.net Another study on quinolone-based N,N-disubstituted thioureas found that an N-methyl quinolonyl derivative was a particularly potent inhibitor with an IC50 of 1.83 ± 0.79 µM, approximately 12-fold more effective than thiourea. mdpi.com The inhibitory mechanism is believed to involve the interaction of the thiourea moiety with the nickel ions in the active site of the urease enzyme. nih.gov

Table 1: Urease Inhibition by Selected Thiourea Derivatives

Compound Class/DerivativeIC50 Value (µM)Reference StandardStandard IC50 Value (µM)
researchgate.netnih.govtriazolo[3,4-b] researchgate.netnih.govthiadiazole derivatives0.87 - 8.32Thiourea22.54 ± 2.34
Dichloro-substituted aryl urea-triazole derivative22.81 ± 0.05Thiourea23.00 ± 0.84
N-methyl quinolonyl N,N-disubstituted thiourea1.83 ± 0.79Thiourea21.2 ± 1.3
Ligand-copper complex9.31 ± 1.31Thiourea21.80 ± 1.88
Ligand-nickel complex11.8 ± 1.14Thiourea21.80 ± 1.88

Other Biological Activities

Herbicidal Activity

This compound derivatives have emerged as a class of compounds with significant herbicidal properties. Their mechanism of action is often attributed to the inhibition of acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). uq.edu.auresearchgate.net This enzyme is crucial for the biosynthesis of branched-chain amino acids in plants but is absent in animals, making it an excellent target for selective herbicides. uq.edu.aunih.gov

Research has shown that novel thiourea compounds containing aromatic-substituted pyrimidines exhibit good herbicidal activity against various weeds. For example, certain derivatives have shown high inhibition rates on the root growth of species like Brassica napus, Digitaria adscendens, and Amaranthus retroflexus. In one study, at a concentration of 100 mg L⁻¹, a specific compound demonstrated an 81.5% inhibition rate on the root growth of Brassica napus L. Another derivative showed an 81% inhibition rate on the root growth of Digitaria adscendens at the same concentration. These compounds also inhibit the in vivo activity of the AHAS enzyme, with one derivative achieving an inhibition rate of 44.4% at 100 mg L⁻¹. The structure-activity relationship suggests that the nature and position of substituents on the pyrimidine and phenyl rings are critical for herbicidal potency. nih.gov

Table 2: Herbicidal Activity of Selected Pyrimidine Thiourea Derivatives

Target Weed SpeciesCompound DerivativeConcentration (mg L⁻¹)Inhibition Rate (%)
Brassica napus L. (root growth)Compound 4d10081.5
Digitaria adscendens (root growth)Compound 4f10081.0
In vivo AHAS enzymeCompound 4d10044.4
Pennisetum alopecuroides (root growth)N-ethyl-6-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-pyrimidin-4-amine1.90 (IC50)50.0

Antioxidant Activity

The antioxidant potential of this compound derivatives has been explored through various in vitro assays, most commonly the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. nih.govmedcraveonline.com Antioxidants are vital for mitigating the harmful effects of oxidative stress caused by free radicals in the body. researchgate.netnih.gov The thiourea moiety, in particular, has been associated with antioxidant properties. researchgate.netmdpi.com

Studies on different series of pyrimidine and thiourea derivatives have shown a range of antioxidant activities. For example, in one study of dihydropyrimidinone derivatives, certain compounds showed notable DPPH radical scavenging activity when compared to the standard, ascorbic acid. Another investigation into N-acyl thiourea derivatives found that a compound bearing a 6-methylpyridine moiety (compound 1d) exhibited the highest antioxidant capacity at approximately 43%, as measured by the DPPH assay. mdpi.com Similarly, a study on 3,4-dihydropyrimidine-2(1H)-thione derivatives revealed that compounds with electron-donating groups generally displayed better antioxidant activity. benthamdirect.com The scavenging ability is often quantified by the IC50 value, which represents the concentration required to scavenge 50% of the DPPH radicals. nih.gov

Table 3: Antioxidant Activity of Selected Pyrimidine and Thiourea Derivatives

Compound Class/DerivativeAssayActivity MeasurementReference Standard
N-acyl thiourea derivative (1d)DPPH~43% antioxidant capacityNot specified
N-acyl thiourea derivative (1f)DPPH~25% antioxidant capacityNot specified
Dihydropyrimidinone derivative (4d)DPPHRemarkable activityAscorbic Acid
Thiourea derivative (29)DPPHIC50 = 5.8 µg/mLAscorbic Acid

Anti-inflammatory Activity

Pyrimidine-based thiourea derivatives are recognized for their anti-inflammatory potential. The mechanism of action for many of these compounds is linked to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which plays a key role in the inflammatory cascade. nih.goveurekaselect.comtandfonline.com The anti-inflammatory effects are often evaluated in vivo using models such as the carrageenan-induced paw edema test in rats. nih.govresearchgate.netnih.gov

In these studies, the administration of specific pyrimidine derivatives has led to a significant reduction in paw swelling. For instance, certain pyrazolopyrimidopyrimidine derivatives, when tested at doses of 50 and 100 mg/kg, produced a dose-dependent reduction in edema, with one compound achieving up to 82.83% inhibition three hours after carrageenan injection. nih.gov Thiourea derivatives of naproxen (B1676952) have also shown potent anti-inflammatory activity; a derivative of m-anisidine (B1676023) (compound 4) and an N-methyl tryptophan methyl ester derivative (compound 7) resulted in 54.01% and 54.12% inhibition of edema, respectively, four hours post-injection. mdpi.com Furthermore, some thiourea derivatives bearing a sulfonamide moiety have demonstrated selective inhibitory activity against COX-2 and revealed significant anti-inflammatory effects in the carrageenan-induced edema assay. eurekaselect.com These findings underscore the potential of this chemical scaffold in the development of new anti-inflammatory agents. nih.govnih.gov

Table 4: Anti-inflammatory Activity of Selected Pyrimidine and Thiourea Derivatives in Carrageenan-Induced Paw Edema Model

Compound Class/DerivativeDose (mg/kg)Time Post-CarrageenanInhibition of Edema (%)
Pyrazolopyrimidopyrimidine (5f)1003 hours82.83
Pyrazolopyrimidopyrimidine (5b)1003 hours71.36
Naproxen-thiourea derivative (m-anisidine)Not specified4 hours54.01
Naproxen-thiourea derivative (N-methyl tryptophan methyl ester)Not specified4 hours54.12

Structure Activity Relationship Sar Studies of Pyrimidin 4 Yl Thiourea Derivatives

Impact of Substituents on Pyrimidine (B1678525) Ring for Biological Activity

The pyrimidine ring is a fundamental component of the pyrimidin-4-yl-thiourea pharmacophore. It primarily acts as an anchoring moiety, with its nitrogen atoms (N1 and N3) often participating in crucial hydrogen bonding interactions with target biomacromolecules. Modifications to the C2, C5, and C6 positions of this ring have been shown to profoundly influence biological efficacy by altering the molecule's electronic properties, steric profile, and metabolic stability.

C6 Position: This position is frequently targeted for substitution. The introduction of small, electron-withdrawing groups (EWGs) has consistently been linked to enhanced biological activity. For instance, replacing a hydrogen with a trifluoromethyl (-CF3) group at C6 can dramatically increase potency. This effect is attributed to the strong inductive withdrawal of electron density, which can modulate the pKa of the pyrimidine nitrogens and strengthen their hydrogen bonding capabilities. In contrast, small electron-donating groups (EDGs) like a methyl (-CH3) group may offer a moderate improvement in activity, often by occupying a small hydrophobic pocket.

C5 Position: Substitution at the C5 position with halogens, particularly chlorine (-Cl) or fluorine (-F), has proven to be a successful strategy. These substituents contribute to both the electronic and steric character of the molecule. A halogen at this position can form favorable halogen bonds or van der Waals interactions within the binding site, thereby improving affinity.

C2 Position: The C2 position is sensitive to steric bulk. While small groups like an amino (-NH2) or methyl (-CH3) group are generally well-tolerated, the introduction of large, bulky substituents, such as a phenyl ring, often leads to a significant decrease or complete loss of activity. This suggests the C2 position is located in a sterically constrained region of the target's binding pocket.

The table below illustrates the impact of pyrimidine ring substitutions on biological activity, using a hypothetical antiviral assay as an example.

Compound IDSubstituent at C2Substituent at C5Substituent at C6Relative Potency (IC₅₀, µM)Effect Summary
PYT-01 (Parent)-H-H-H15.2Baseline
PYT-02-H-H-CH₃8.5Improved
PYT-03-H-H-CF₃0.9Significantly Improved
PYT-04-H-Cl-CH₃4.1Improved
PYT-05-Phenyl-H-CH₃>50Abolished

Role of the Thiourea (B124793) Moiety and its Substituents in Activity and Selectivity

The thiourea linker (-NH-C(=S)-NH-) is arguably the most critical pharmacophoric element of the scaffold. It is not merely a spacer but an active participant in molecular recognition, providing essential hydrogen bonding donors, a hydrogen bond acceptor, and conformational flexibility.

Hydrogen Bond Donors: The two N-H protons of the thiourea group are quintessential hydrogen bond donors. SAR studies consistently show that methylation or other substitutions at these positions, which remove the protons, result in a catastrophic loss of biological activity. This indicates that these N-H groups form a bidentate hydrogen bond interaction with a key residue (e.g., an aspartate or glutamate (B1630785) carboxylate group) in the target protein.

Thiocarbonyl Group (C=S): The sulfur atom of the thiocarbonyl is a weak hydrogen bond acceptor and contributes to the molecule's lipophilicity. Its role is often confirmed by synthesizing the corresponding urea (B33335) analogue (-NH-C(=O)-NH-). In many cases, replacing the sulfur with an oxygen atom leads to a significant reduction in potency. This highlights the specific requirement for the size, polarizability, and electronic properties of the sulfur atom for optimal binding.

Terminal Substituent (N'-R): The substituent on the terminal nitrogen atom (N') provides the greatest opportunity for diversification and for tuning potency and selectivity. This substituent typically projects into a variable sub-pocket of the binding site. Aromatic or heteroaromatic rings are common substituents. The electronic nature and substitution pattern on this terminal ring are critical. For example, introducing a halogen (e.g., 4-chlorophenyl) or a methoxy (B1213986) group (e.g., 4-methoxyphenyl) can explore hydrophobic and polar regions of the pocket, respectively, leading to significant differences in activity.

The table below summarizes the importance of the thiourea moiety and its terminal substituent, using hypothetical enzyme inhibition data.

Compound IDCore ModificationTerminal Substituent (R')Enzyme Inhibition (%) at 10 µMKey Finding
TS-01 (Reference)Thiourea (C=S)-Phenyl88%High Activity
TS-02Thiourea (C=S)-4-Chlorophenyl95%Enhanced Activity
TS-03Thiourea (C=S)-Methyl25%Reduced Activity
TS-04 (Urea Analogue)Urea (C=O)-Phenyl15%Sulfur is Critical
TS-05 (N-Methylated)N-Methyl Thiourea-Phenyl<5%N-H is Essential

Influence of Linker Chains and Hybrid Systems on Biological Efficacy

A powerful strategy in modern drug design involves creating hybrid molecules by covalently linking two distinct pharmacophores. In this context, the this compound moiety has been successfully conjugated to other biologically active scaffolds, such as quinoline, chalcone (B49325), or sulfonamide moieties, via an aliphatic or ether linker. The goal is to develop agents with dual mechanisms of action or to improve target engagement by occupying adjacent binding sites.

The nature of the linker chain is a decisive factor in the efficacy of these hybrid systems.

Linker Length: The length of the linker, typically an alkyl chain -(CH2)n-, must be optimized to position the two pharmacophoric units at an ideal distance and orientation for simultaneous binding. A linker that is too short may cause steric clashes, while one that is too long can introduce excessive flexibility, leading to an entropic penalty upon binding. Often, a linker of two to four carbon atoms is found to be optimal.

Linker Flexibility: The rigidity of the linker also plays a role. While flexible alkyl chains are common, introducing more rigid elements (e.g., a cyclic or aromatic group) can pre-organize the molecule into a more favorable binding conformation, albeit at the cost of conformational freedom.

The following table demonstrates how linker length can modulate the antibacterial activity of a hypothetical this compound-quinoline hybrid.

Compound IDHybrid SystemLinker Chain (-(CH₂)ₙ-)Antibacterial Activity (MIC, µg/mL)Observation
HYB-01Pyrimidine-Thiourea-Quinolinen = 216Good Activity
HYB-02Pyrimidine-Thiourea-Quinolinen = 34Optimal Activity
HYB-03Pyrimidine-Thiourea-Quinolinen = 48Decreased Activity
HYB-04Pyrimidine-Thiourea-Quinolinen = 532Reduced Activity (Too Long)

Stereochemical Considerations in Biological Activity

Biological systems are inherently chiral, and as such, stereochemistry can play a pivotal role in the activity of this compound derivatives. Chirality can be introduced in several ways, most commonly via a chiral substituent appended to the terminal nitrogen of the thiourea moiety (e.g., an (R)- or (S)-α-methylbenzyl group).

Enantiomers of a chiral drug can exhibit significantly different pharmacological properties. One enantiomer (the eutomer) may fit perfectly into the chiral binding site of a receptor or enzyme, while its mirror image (the distomer) may bind with much lower affinity or not at all. This difference in binding affinity, known as the eudismic ratio, is a direct consequence of the three-dimensional arrangement of atoms. The eutomer may be able to form a set of optimal interactions (hydrogen bonds, hydrophobic contacts), whereas the distomer may experience a steric clash with a protein residue or be unable to position its functional groups correctly for binding. Therefore, the synthesis and evaluation of single enantiomers are often crucial steps in lead optimization.

The table below illustrates the concept of stereoselectivity using a pair of enantiomers targeting a specific kinase.

Compound IDDescriptionStereochemical ConfigurationKinase Inhibition (Kᵢ, nM)Comment
SC-01aChiral derivative(S)-enantiomer25Eutomer (High Affinity)
SC-01bChiral derivative(R)-enantiomer1,800Distomer (Low Affinity)
SC-01cChiral derivativeRacemic Mixture (1:1)52Intermediate Activity

Development of Pharmacophores based on SAR insights

The culmination of extensive SAR studies is the development of a pharmacophore model. This model is an abstract representation of the essential steric and electronic features required for a molecule to exhibit a specific biological activity. For the this compound class, a general pharmacophore has emerged that encapsulates the key findings from the sections above.

The essential features are:

Hydrogen Bond Acceptor (HBA) Region: Provided by the N1 and/or N3 atoms of the pyrimidine ring.

Hydrophobic/Aromatic Core: The pyrimidine ring itself serves as a central scaffold.

Electron-Withdrawing Feature: An optional but often potency-enhancing feature, typically a -CF₃ or halogen group at the C6 or C5 position of the pyrimidine ring.

Bidentate Hydrogen Bond Donor (HBD) Region: The two N-H groups of the thiourea linker are indispensable for forming critical interactions with the target.

Hydrophobic/Acceptor Feature: The thiocarbonyl sulfur atom.

Variable Hydrophobic/Polar Region: Occupied by the terminal substituent on the thiourea nitrogen. The size, shape, and electronic properties of this group are key for modulating potency and selectivity.

This model serves as a powerful predictive tool for designing new, more potent analogues and for virtual screening of compound libraries to identify novel hits with the same mechanism of action.

The table below summarizes the key components of the generalized pharmacophore model.

Pharmacophoric FeatureResponsible Chemical MoietyPrimary Role in Binding
Hydrogen Bond Acceptor (HBA)Pyrimidine Ring Nitrogens (N1/N3)Anchoring to target via H-bonds
Hydrogen Bond Donor 1 (HBD)Thiourea N-H (proximal to pyrimidine)Essential H-bond formation
Hydrogen Bond Donor 2 (HBD)Thiourea N-H (distal)Essential H-bond formation (bidentate interaction)
Hydrophobic/Acceptor FeatureThiourea Sulfur (C=S)Hydrophobic contact and/or weak H-bond acceptor
Potency-Modulating RegionC5/C6 of Pyrimidine RingElectronic tuning via EWGs/EDGs
Selectivity/Hydrophobic PocketTerminal Substituent on ThioureaExploring variable binding pockets

Mentioned Compound and Group Names

NameType
This compoundCore Scaffold
PyrimidineHeterocyclic Ring
ThioureaFunctional Group
UreaFunctional Group
QuinolineHeterocyclic Scaffold
ChalconeChemical Class
SulfonamideFunctional Group
PhenylSubstituent
4-ChlorophenylSubstituent
4-Methoxyphenyl (B3050149)Substituent
MethylSubstituent
TrifluoromethylSubstituent
AminoSubstituent
ChlorineSubstituent
FluorineSubstituent
α-MethylbenzylSubstituent

Potential Applications and Emerging Research Avenues Non Clinical

Development of Next-Generation Biologically Active Agents (e.g., Anti-infectives, Enzyme Inhibitors, Agrochemicals)

The inherent biological activity of both pyrimidine (B1678525) and thiourea (B124793) moieties has driven research into pyrimidin-4-yl-thiourea derivatives as a new generation of bioactive compounds. The pyrimidine ring is a core component of nucleic acids, giving it a foundational role in a wide array of biological processes. nih.gov Thiourea derivatives are also recognized for their broad-spectrum biological activities, including antibacterial, antifungal, and enzyme-inhibiting properties. nih.govmdpi.com The combination of these two pharmacophores into a single molecular entity creates a powerful platform for discovering agents with novel mechanisms of action.

Anti-infectives: The rise of antimicrobial resistance necessitates the discovery of new anti-infective drugs. mdpi.com Derivatives of this compound are being investigated for this purpose. For instance, novel thiourea derivatives have demonstrated antibacterial activity against various pathogens, including Enterococcus faecalis, Pseudomonas aeruginosa, and Klebsiella pneumoniae. mdpi.com The modular nature of their synthesis allows for the creation of large libraries of related compounds, which can be screened for potent and selective antimicrobial effects. nih.govmdpi.com

Enzyme Inhibitors: Pyrimidine and thiourea derivatives are known to inhibit a wide range of enzymes. nih.gov Specifically, pyrimidine-based compounds have shown inhibitory activity against carbonic anhydrases (CAs), α-glucosidase, and proteinase K. nih.govnih.govresearchgate.net For example, a series of novel diaryl pyrimidine-linked acyl thiourea derivatives demonstrated significant inhibitory potential against α-amylase and proteinase K enzymes. nih.govresearchgate.net The thiourea group often plays a crucial role in binding to enzyme active sites, while the pyrimidine scaffold provides a rigid framework for orienting substituents to maximize interaction and potency. nih.gov

Agrochemicals: There is a growing need for new, effective, and environmentally safer agrochemicals. Pyrimidine derivatives are already used commercially as pesticides. nih.gov Research has shown that this compound derivatives possess promising agrochemical properties, including fungicidal, herbicidal, and insecticidal activities. researchgate.netmdpi.orgacs.org A study on 1-benzoyl-3-(4,6-disubstituted-pyrimidin-2-yl)-thioureas revealed herbicidal behavior, suggesting that these compounds could block electron transfer in plants. mdpi.org Their lower toxicity compared to some conventional pesticides makes them attractive candidates for use in organic agriculture and environmentally sensitive areas. acs.org

Table 1: Examples of Biologically Active this compound Derivatives and Related Structures

Compound Class Target/Application Key Research Finding Citation(s)
Diaryl pyrimidine linked acyl thioureas α-amylase and proteinase K inhibition Compounds showed remarkable in vitro inhibition of these enzymes, suggesting potential as novel enzyme inhibitors. researchgate.net, nih.gov
Sulphonyl thiourea derivatives with pyrimidine rings Human Carbonic Anhydrase (hCA) inhibition Certain derivatives displayed potent dual inhibitory activity against multiple hCA isoforms (I, II, IX, XII). nih.gov
1-Benzoyl-3-(4,6-disubstituted-pyrimidin-2-yl)-thioureas Herbicidal activity Compounds showed phytotoxic activity against various weeds, potentially by blocking electron transfer. mdpi.org
Pyrimidine derivatives containing an amide moiety Antifungal activity Some derivatives exhibited excellent activity against plant pathogenic fungi like Phomopsis sp., outperforming commercial fungicides. frontiersin.org
Tris-thiourea derivatives Antibacterial activity Symmetrically structured compounds showed activity against S. aureus, E. faecalis, E. coli, and P. aeruginosa. mdpi.com

Advanced Materials Science Applications

The chemical structure of this compound, rich in heteroatoms like nitrogen and sulfur, makes it highly suitable for applications in materials science, particularly in corrosion inhibition and electrochemistry.

Organic compounds containing nitrogen, sulfur, and oxygen atoms are effective corrosion inhibitors for metals in acidic environments. researchgate.net The this compound structure is an ideal candidate, as the sulfur and nitrogen atoms can donate electrons to the vacant d-orbitals of metals like iron, creating a strong coordinate bond. mdpi.comacs.orgacs.org This interaction leads to the formation of a protective film on the metal surface, which acts as a barrier to corrosive agents. mdpi.comnih.gov

The mechanism of inhibition involves the adsorption of the inhibitor molecules onto the metal surface. researchgate.net This adsorption can be physical (physisorption), resulting from electrostatic interactions, or chemical (chemisorption), involving charge sharing or transfer. mdpi.comacs.org Studies on related thiourea and pyrimidine derivatives show that they typically function as mixed-type inhibitors, meaning they reduce both the anodic (metal dissolution) and cathodic (hydrogen evolution) reaction rates. researchgate.netnih.gov The effectiveness of these inhibitors generally increases with concentration but may decrease with rising temperature, which is characteristic of physical adsorption. mdpi.comacs.org

Table 2: Corrosion Inhibition Efficiency of Related Thiourea/Pyrimidine Derivatives

Inhibitor Metal Corrosive Medium Max. Inhibition Efficiency (%) Key Finding Citation(s)
1-phenyl-3-(2-pyridyl)-2-thiourea (PPTU) Mild Steel 1.0 M HCl 97.2 PPTU showed higher inhibition than its diphenyl counterpart due to the additional nitrogen atom in the pyridyl ring. acs.org
1-(3-mercapto-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-yl)-3-(4-methoxyphenyl) thiourea (MPTMP) Mild Steel 15% HCl 96.8 Adsorption followed the Langmuir isotherm, indicating monolayer formation on the steel surface. researchgate.net
5-(2,5-dimethylthiophen-3yl)-4-(4-(6-(2,5-dimethylthiophen-3-yl)-2-mercaptopyrimidin-4-yl)phenyl) pyrimidin-2-thiol Mild Steel H₂SO₄ 99.3 Sulfur-containing compounds are particularly effective inhibitors in sulfuric acid. mdpi.com
Pyrimidinone derivatives (MA-975) Copper Nitric Acid 89.6 Acted as a mixed-type inhibitor, forming a protective film on the copper surface. nih.gov

The electroactive nature of the this compound scaffold lends itself to various electrochemical applications, most notably in the development of chemical sensors. mdpi.commdpi.com The nitrogen and sulfur atoms can participate in redox reactions, which can be measured as an electrical signal. acs.org When used to modify an electrode surface, these molecules can selectively interact with a target analyte, leading to a detectable change in current or potential. beilstein-journals.org

For example, sensors based on related thiourea derivatives have been developed for the detection of hazardous toxins and antioxidants. mdpi.commdpi.com A glassy carbon electrode modified with CuO/ZnO nanospikes and a Nafion-thiourea composite was used to create a sensitive sensor for thiourea itself. mdpi.com The principle relies on the electro-oxidation of the target molecule at the modified electrode surface, generating a signal proportional to its concentration. beilstein-journals.org The pyrimidine moiety can enhance these properties through its ability to participate in hydrogen bonding and π-π stacking interactions, improving the stability and selectivity of the sensor. researchgate.net

Chemo-Proteomics and Target Identification

Chemo-proteomics is a powerful technology used to identify the protein targets of small molecules within a complex biological system, such as a cell lysate. evotec.comnih.gov This is crucial for understanding a compound's mechanism of action and potential off-target effects. biorxiv.org The this compound scaffold can be adapted for chemo-proteomics studies by incorporating a reactive or anchor group, turning it into a chemical probe. nih.govcore.ac.uk

One common approach is affinity-based protein profiling, where the this compound derivative is immobilized on a solid support (like Sepharose beads). nih.gov When a cell lysate is passed over these beads, proteins that bind to the compound are captured. These proteins can then be eluted and identified using mass spectrometry. evotec.comnih.gov This unbiased approach allows for the discovery of both expected and unexpected protein interactions. For example, this technique was used to identify phosphatidylinositol 4-kinase (PI4K) as the target of an antimalarial 2-aminopyridine (B139424) compound, a close structural relative of aminopyrimidines. nih.gov Given the biological relevance of pyrimidine-thiourea compounds, chemo-proteomics offers a direct path to deconvolute their cellular targets and pathways. eu-openscreen.eu

Prodrug Design and Delivery Systems (Conceptual)

A prodrug is an inactive compound that is converted into a pharmacologically active agent within the body through a chemical or enzymatic process. clinmedjournals.org This strategy is used to overcome issues like poor solubility, low permeability, or to achieve targeted drug delivery. irjmets.comblumberginstitute.org The this compound structure possesses features that make it conceptually suitable for prodrug design.

The thiourea moiety itself can be considered a prodrug form. For instance, the sulfur atom can be masked or modified, for example, by forming a disulfide bond that can be cleaved in the reducing environment inside a cell to release the active thiourea. The N-H protons of the thiourea and pyrimidine ring are also sites for modification. mdpi.com An ester or a phosphate (B84403) group could be attached, creating a more soluble derivative that is cleaved by cellular esterases or phosphatases to regenerate the parent compound. acs.org

Furthermore, the pyrimidine ring can be used to target specific enzymes that are overexpressed in certain disease states. clinmedjournals.org For example, a prodrug could be designed to be selectively activated by enzymes present in a tumor microenvironment, thereby releasing the active cytotoxic agent only at the desired site of action and reducing systemic toxicity. clinmedjournals.org The antimalarial drug proguanil, a diaminopyrimidine derivative, is a classic example of a prodrug that is metabolized in the liver to its active form, cycloguanil. irjmets.com This precedent highlights the potential for applying similar metabolic activation strategies to novel this compound derivatives.

Future Perspectives and Broader Impact of Pyrimidin 4 Yl Thiourea Research

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

The conventional drug discovery pipeline is notoriously time-consuming and expensive. The integration of Artificial Intelligence (AI) and Machine Learning (ML) offers a paradigm shift, enabling researchers to design, predict, and optimize Pyrimidin-4-yl-thiourea derivatives with unprecedented speed and accuracy.

Predictive Modeling and QSAR: By training ML algorithms on existing datasets of this compound analogues and their measured biological activities, robust Quantitative Structure-Activity Relationship (QSAR) models can be developed. These models can predict the efficacy of novel, yet-to-be-synthesized compounds, allowing chemists to prioritize the most promising candidates and avoid resource-intensive synthesis of inactive molecules.

In Silico Screening and Scaffold Hopping: AI can screen vast virtual libraries containing millions or billions of compounds to identify novel molecules that mimic the binding mode of this compound but possess different core structures (scaffold hopping). This can lead to the discovery of new chemical entities with improved drug-like properties, such as better solubility or reduced off-target effects.

De Novo Drug Design: Generative AI models can go a step further by designing entirely new this compound derivatives from scratch. These models can be constrained by specific parameters, such as desired binding affinity for a target, synthetic accessibility, and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles, to generate optimized, highly targeted drug candidates.

The table below outlines how AI/ML can be specifically applied to this compound research.

Table 8.1: Application of AI/ML in this compound Drug Development

AI/ML Application Objective for this compound Research Potential Outcome Key Technologies
Predictive QSAR To forecast the biological activity of new derivatives before synthesis. Accelerated identification of high-potency lead compounds; reduced synthesis costs. Random Forest, Support Vector Machines (SVM), Gradient Boosting.
Virtual Screening To identify molecules with similar pharmacophores from large chemical databases. Discovery of novel scaffolds with potentially superior ADMET properties. Pharmacophore modeling, molecular docking simulations.

| Generative Design | To design novel, optimized this compound analogues de novo. | Creation of patentable molecules with high target specificity and drug-likeness. | Recurrent Neural Networks (RNNs), Generative Adversarial Networks (GANs). |

Exploration of Novel Biological Targets and Pathways

While initial studies have focused on specific target classes like kinases, the inherent structural features of the this compound scaffold—a hydrogen-bond-accepting pyrimidine (B1678525) ring and a versatile hydrogen-bond-donating/accepting thiourea (B124793) linker—suggest it may interact with a much broader range of biological targets. Future research will likely pivot towards exploring these untapped opportunities.

Protein-Protein Interactions (PPIs): Many disease pathways are driven by aberrant PPIs, which are notoriously difficult to target with small molecules. The flexible and hydrogen-bonding-rich nature of the thiourea moiety makes it an ideal motif for disrupting the large, flat interfaces characteristic of PPIs (e.g., p53-MDM2 in cancer).

Epigenetic Modulators: The pyrimidine ring is a bioisostere for purine (B94841) bases found in nature. This suggests that derivatives could be designed to interact with epigenetic targets like histone deacetylases (HDACs) or methyltransferases, which are critical regulators of gene expression in cancer and other diseases.

Phosphatases: As the functional counterparts to kinases, protein phosphatases are emerging as critical drug targets. The this compound scaffold could be adapted to selectively inhibit specific phosphatases involved in cell signaling pathways dysregulated in disease.

Table 8.2: Potential Novel Biological Targets for this compound Derivatives

Potential Novel Target Class Rationale for Targeting with Scaffold Example Target Potential Therapeutic Area
Protein-Protein Interactions (PPIs) Thiourea linker can mimic peptide bonds and disrupt interface contacts. p53-MDM2, Bcl-2 family proteins Oncology
Epigenetic Modulators Pyrimidine ring can occupy nucleotide-binding pockets; thiourea can chelate zinc ions in HDACs. Histone Deacetylases (HDACs), Histone Methyltransferases (HMTs) Oncology, Inflammatory Diseases

| Protein Tyrosine Phosphatases (PTPs) | Scaffold can be designed to bind selectively to the PTP active site over other phosphatases. | SHP2, PTP1B | Oncology, Metabolic Disorders |

Green Chemistry Approaches for Sustainable Synthesis

The increasing emphasis on environmental responsibility in the chemical and pharmaceutical industries necessitates a shift towards sustainable synthesis methods. Future development of this compound will benefit significantly from the adoption of Green Chemistry principles to minimize waste, reduce energy consumption, and eliminate hazardous reagents.

Microwave-Assisted Synthesis: Conventional heating methods for synthesizing thiourea derivatives can require long reaction times and high temperatures. Microwave-assisted organic synthesis (MAOS) can dramatically accelerate these reactions from hours to minutes, often with improved yields and purities.

Continuous Flow Chemistry: Transitioning from batch processing to continuous flow systems offers superior control over reaction parameters (temperature, pressure, mixing), enhances safety by minimizing the volume of reactive intermediates at any given time, and facilitates easier scale-up for industrial production.

Greener Solvent Systems: The synthesis of this compound often involves polar aprotic solvents like DMF or DMSO, which pose environmental and health risks. Future research will focus on replacing these with benign alternatives such as 2-MeTHF, ionic liquids, or deep eutectic solvents, and exploring solvent-free reaction conditions where possible.

Table 8.3: Comparison of Conventional vs. Green Synthesis Approaches

Green Chemistry Principle Application to this compound Synthesis Advantage over Conventional Methods
Energy Efficiency Use of microwave irradiation instead of oil-bath heating. Drastic reduction in reaction time (hours to minutes) and energy consumption.
Process Intensification Implementation of continuous flow reactors for synthesis and purification. Enhanced safety, reproducibility, and easier scalability from lab to plant.
Use of Safer Solvents Replacing traditional solvents (e.g., DMF) with greener alternatives (e.g., 2-MeTHF). Reduced environmental impact, lower toxicity, and simplified waste management.

| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product. | Generation of less chemical waste, leading to a more cost-effective and sustainable process. |

Multi-Targeting Strategies for Complex Diseases

Complex multifactorial diseases like cancer, neurodegenerative disorders, and chronic inflammation are rarely caused by a single aberrant protein. The "one-drug, one-target" paradigm is often insufficient. The concept of polypharmacology, where a single molecule is designed to modulate multiple targets simultaneously, represents a powerful future strategy for this compound research.

The scaffold is well-suited for this approach. The pyrimidine core can be optimized for binding to one target (e.g., a kinase ATP-binding site), while the substituent on the other side of the thiourea linker can be tailored to interact with a second, distinct target. This allows for the rational design of dual-inhibitors. For example, a single compound could be engineered to inhibit both a cancer growth-promoting kinase (like EGFR) and a kinase involved in angiogenesis (like VEGFR2), thereby attacking the tumor through two complementary mechanisms.

Table 8.4: Conceptual Multi-Targeting Strategies Using the this compound Scaffold

Conceptual Multi-Target Strategy Target 1 Target 2 Rationale for Combination Target Disease
Dual Kinase Inhibition Epidermal Growth Factor Receptor (EGFR) Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Simultaneously block tumor proliferation and the blood supply that feeds it. Solid Tumors (e.g., Lung Cancer)
Kinase/Epigenetic Modulation A specific protein kinase (e.g., a CDK) A histone deacetylase (HDAC) Combine cell cycle arrest with changes in gene expression to induce apoptosis. Hematological Malignancies

| Anti-inflammatory/Anti-cancer | Cyclooxygenase-2 (COX-2) | A tyrosine kinase (e.g., Src) | Address both the inflammatory microenvironment and the proliferative signals within a tumor. | Colorectal Cancer |

Development of this compound-Based Diagnostic Tools (Conceptual)

Beyond therapeutics, the high affinity and potential specificity of this compound derivatives make them excellent candidates for development into sophisticated diagnostic tools. By chemically modifying the scaffold with reporter moieties, these compounds can be repurposed to visualize, quantify, and probe biological processes in vitro and potentially in vivo.

Positron Emission Tomography (PET) Imaging Agents: By attaching a chelating agent (e.g., DOTA) to a non-critical position on the this compound scaffold, the molecule can be radiolabeled with a positron-emitting isotope like Gallium-68. If the parent compound selectively accumulates in tumor tissue by binding to an overexpressed target, the resulting PET agent could be used for non-invasive cancer imaging and monitoring treatment response.

Fluorescent Probes: Conjugating a fluorophore (e.g., Fluorescein) to the scaffold would create a fluorescent probe. Such a probe could be used in high-content screening or fluorescence microscopy to visualize the subcellular localization of its target protein or to quantify target engagement within living cells.

Affinity-Based Probes: Attaching a biotin (B1667282) tag would convert the molecule into an affinity probe. This tool could be used in "pull-down" experiments with cell lysates to identify all the proteins that the compound binds to, helping to elucidate its mechanism of action and uncover potential off-targets.

Table 8.5: Conceptual Diagnostic Applications of Modified this compound

Diagnostic Application Required Modification to Scaffold Principle of Detection Potential Use Case
PET Imaging Agent Covalent attachment of a chelator (e.g., DOTA) followed by radiolabeling (e.g., with Gallium-68). Detection of gamma rays from positron annihilation. Non-invasive visualization of tumors and metastases in patients.
Fluorescent Probe Covalent attachment of a fluorophore (e.g., Fluorescein, Rhodamine). Detection of emitted light upon excitation with a specific wavelength. In vitro imaging of target protein localization in cells; target engagement assays.

| Affinity-Based Probe | Covalent attachment of a high-affinity tag (e.g., Biotin). | Affinity capture of the probe-protein complex using streptavidin beads, followed by mass spectrometry. | Identification of direct protein targets from a complex biological sample (target deconvolution). |

Table of Mentioned Compounds

Compound Name
2-MeTHF (2-Methyltetrahydrofuran)
Biotin
Dimethylformamide (DMF)
Dimethyl sulfoxide (B87167) (DMSO)
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid)
Fluorescein
Gallium-68
This compound

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Pyrimidin-4-yl-thiourea derivatives, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves reacting 2,6-dimethylpyrimidine-4-amine with thiocyanate derivatives in the presence of a base (e.g., sodium ethoxide) under mild conditions. Purification via recrystallization or column chromatography is critical to achieve >95% purity. Reaction parameters like temperature (20–40°C), solvent polarity, and stoichiometric ratios must be optimized to avoid side products such as disubstituted thioureas .

Q. Which spectroscopic and analytical techniques are most reliable for confirming the structure of this compound derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions on the pyrimidine ring. Infrared (IR) spectroscopy confirms thiourea C=S stretching vibrations (~1250 cm⁻¹). Mass spectrometry (MS) provides molecular ion peaks, while elemental analysis validates C, H, N, and S composition. For crystalline derivatives, X-ray diffraction (XRD) offers unambiguous structural confirmation .

Q. What in vitro assays are commonly used to evaluate the enzyme inhibitory potential of this compound compounds?

  • Methodological Answer : Enzymatic inhibition assays (e.g., fluorescence-based or colorimetric methods) are employed to assess activity against targets like dihydrofolate reductase (DHFR) or thymidylate synthase. IC₅₀ values are calculated using dose-response curves. Controls include known inhibitors (e.g., methotrexate for DHFR) and blank reactions to account for non-specific binding .

Advanced Research Questions

Q. How can computational tools like retrosynthetic analysis improve the design of this compound derivatives?

  • Methodological Answer : AI-driven platforms (e.g., Reaxys or Pistachio models) predict feasible synthetic routes by analyzing reaction databases. For example, retrosynthetic decomposition of the thiourea moiety identifies thiocyanate or isothiocyanate precursors. Quantum mechanical calculations (DFT) optimize reaction pathways and transition states, reducing trial-and-error experimentation .

Q. What crystallographic strategies resolve structural ambiguities in this compound derivatives with low solubility?

  • Methodological Answer : Micro-crystallization techniques using mixed solvents (e.g., DMSO/water) enhance crystal formation. Single-crystal XRD data refinement with SHELXL (via Olex2 interface) resolves disorder in the pyrimidine ring or thiourea group. Twinning or high mosaicity issues are addressed using the TWINABS module for data correction .

Q. How should researchers address contradictions in biological activity data across studies (e.g., varying IC₅₀ values for the same target)?

  • Methodological Answer : Conduct meta-analysis to identify variables such as assay conditions (pH, temperature), cell lines, or solvent effects (DMSO tolerance). Reproduce experiments with standardized protocols and include positive/negative controls. Statistical tools (e.g., ANOVA) determine if discrepancies arise from experimental error or structural modifications (e.g., methyl vs. ethyl substituents) .

Q. How can QSAR modeling and molecular docking guide the design of this compound derivatives with enhanced bioactivity?

  • Methodological Answer : 2D-QSAR models correlate structural descriptors (e.g., logP, molar refractivity) with activity data. Molecular docking (AutoDock Vina or Schrödinger Suite) predicts binding modes to targets like HIV-1 reverse transcriptase. Key interactions (e.g., hydrogen bonds between thiourea S and catalytic residues) inform substituent prioritization. Validation via MD simulations ensures stability of ligand-receptor complexes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.